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  • Product: 3-Iodo-4-methoxytoluene
  • CAS: 50597-88-1

Core Science & Biosynthesis

Foundational

3-Iodo-4-methoxytoluene chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Iodo-4-methoxytoluene This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, and a representative synthesis protocol...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-Iodo-4-methoxytoluene

This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, and a representative synthesis protocol for 3-Iodo-4-methoxytoluene (IUPAC name: 2-Iodo-4-methylanisole or 3-Iodo-4-methoxy-1-methylbenzene). This information is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Identity and Properties

3-Iodo-4-methoxytoluene is a halogenated aromatic compound. Such structures are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the iodine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source(s)
CAS Number 50597-88-1 [1]
Molecular Formula C₈H₉IO [1]
Molecular Weight 248.06 g/mol [1]

| IUPAC Name | 2-Iodo-1-methoxy-4-methylbenzene |[2] |

Table 2: Physical Properties

Property Value Source(s)
Melting Point Data not readily available in public sources.
Boiling Point Data not readily available in public sources.

Note: While specific experimental data for the melting and boiling points of 3-Iodo-4-methoxytoluene are not widely reported, related compounds such as 4-iodotoluene have a melting point of 33-36 °C.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following data has been reported for 3-Iodo-4-methoxytoluene (alternative IUPAC name: 2-iodo-1-methoxy-4-methylbenzene).[2]

Table 3: NMR and Mass Spectrometry Data

Spectrum Type Parameters Reported Signals (δ in ppm, J in Hz) Source(s)
¹H NMR 400 MHz, CDCl₃ δ 2.26 (s, 3H, -CH₃), 3.85 (s, 3H, -OCH₃), 6.72 (d, J=8.3, 1H, Ar-H), 7.10 (dd, J=8.3, 1.5, 1H, Ar-H), 7.60 (d, J=1.7, 1H, Ar-H) [2]
¹³C NMR 100.6 MHz, CDCl₃ δ 19.9 (-CH₃), 56.4 (-OCH₃), 85.7 (C-I), 110.8 (Ar-CH), 129.9 (Ar-CH), 132.0 (Ar-C), 139.8 (Ar-CH), 156.1 (C-O) [2]

| GC-MS | Electron Ionization | m/z (%): 248.00 (100) [M]⁺ |[2] |

Synthesis and Experimental Protocols

3-Iodo-4-methoxytoluene is typically synthesized via the electrophilic iodination of its precursor, 4-methoxytoluene (also known as 4-methylanisole). The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, iodination occurs at one of the ortho positions (position 3).

Experimental Protocol: Aerobic Oxidative Iodination

The following protocol is based on a general method for the iron-catalyzed aerobic oxidative iodination of electron-rich aromatic compounds.[2]

Objective: To synthesize 3-Iodo-4-methoxytoluene from 4-methoxytoluene.

Materials:

  • 4-methoxytoluene (1.0 mmol)

  • Iodine (I₂) (0.5 mmol)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (0.05 mmol, 5 mol%)

  • Ethylene glycol (2.0 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hot plate

  • Carbon dioxide (CO₂) supply (balloon)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 4-methoxytoluene (1.0 mmol), iodine (0.5 mmol), and Fe(NO₃)₃·9H₂O (0.05 mmol).

  • Add ethylene glycol (2.0 mL) to the tube.

  • Seal the tube and purge with CO₂ from a balloon.

  • Place the reaction vessel in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for the required reaction time (typically monitored by TLC or GC for consumption of the starting material).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 3-Iodo-4-methoxytoluene.

Synthesis Workflow Visualization

The direct iodination of 4-methoxytoluene represents a straightforward and common synthetic pathway to obtain the target compound.

Synthesis_Workflow Synthesis of 3-Iodo-4-methoxytoluene reactant 4-Methoxytoluene (Starting Material) product 3-Iodo-4-methoxytoluene (Final Product) reactant->product  Electrophilic  Aromatic  Iodination reagents Reagents: Iodine (I₂) Fe(NO₃)₃·9H₂O (Catalyst) O₂ (from air) in CO₂ atm. reagents->reactant

Caption: Synthetic pathway for 3-Iodo-4-methoxytoluene.

Safety and Handling

Professionals handling 3-Iodo-4-methoxytoluene should consult the full Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be light-sensitive, so storage in an opaque container is recommended.[5]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush with water as a precaution. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water. Seek medical attention if symptoms persist.[4]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus if necessary.[4]

References

Exploratory

An In-depth Technical Guide to 3-Iodo-4-methoxytoluene (CAS 50597-88-1)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Iodo-4-methoxytoluene (CAS 50597-88-1), a key organic building block utilized in synthetic chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-4-methoxytoluene (CAS 50597-88-1), a key organic building block utilized in synthetic chemistry. The document details its physicochemical properties, safety and handling protocols, and its significant applications in research and development, particularly within the pharmaceutical industry.

Physicochemical Properties

3-Iodo-4-methoxytoluene is a halogenated aromatic compound.[1] Its key physical and chemical properties are summarized below, providing essential data for experimental design and execution.

PropertyValueReference
CAS Number 50597-88-1[2][3][4]
Molecular Formula C₈H₉IO[2][3][4]
Molecular Weight 248.06 g/mol [2][3][4]
Appearance Yellow to brown liquid or Off-white to light yellow powder[5][6]
Melting Point 28-30 °C[5][7]
Boiling Point 86 °C at 1 mmHg[5][7]
Density 1.634 ± 0.06 g/cm³ (Predicted)[5]
Solubility Very slightly soluble in water (0.35 g/L at 25 °C, Calculated)[8]
IUPAC Name 2-Iodo-1-methoxy-4-methylbenzene[5][7]
Synonyms 2-Iodo-4-methylanisole, 4-Methyl-2-iodoanisole[5][8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Iodo-4-methoxytoluene. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.

  • Mass Spectrum: Electron ionization mass spectrometry data is available, which can be used to determine the molecular weight and fragmentation pattern.[2][9]

  • IR Spectrum: The gas-phase infrared (IR) spectrum is also available, providing information about the functional groups present in the molecule.[2]

Synthesis and Reactivity

G reactant reactant reagent reagent product product condition condition A 4-Methoxytoluene (p-Cresol methyl ether) C 3-Iodo-4-methoxytoluene A->C Electrophilic Aromatic Iodination B Iodinating Agent (e.g., I₂, NIS) B->C D Lewis or Brønsted Acid Catalyst D->C Catalysis

Caption: Proposed synthetic pathway for 3-Iodo-4-methoxytoluene.

The reactivity of 3-Iodo-4-methoxytoluene is dominated by the carbon-iodine bond, making it an excellent substrate for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules.

Applications in Research and Drug Development

The primary application of 3-Iodo-4-methoxytoluene is as a versatile building block in the synthesis of more complex molecules.[1][3] It is particularly valuable in the development of pharmaceutical intermediates and functional materials.[1][6] Its utility stems from the ability to introduce a substituted toluene moiety into a target molecule through the aforementioned coupling reactions.

The general workflow for utilizing 3-Iodo-4-methoxytoluene in a synthetic project is outlined below.

G start start process process product product catalyst catalyst A 3-Iodo-4-methoxytoluene C Coupling Reaction (e.g., Suzuki, Sonogashira) A->C B Coupling Partner (e.g., Boronic acid, Alkyne) B->C D Complex Molecule (Pharmaceutical Intermediate) C->D Formation of new C-C bond Cat Palladium Catalyst Cat->C Catalysis

Caption: General workflow for using 3-Iodo-4-methoxytoluene in coupling reactions.

Safety and Handling

3-Iodo-4-methoxytoluene is classified as an irritant and is harmful if swallowed or inhaled.[5][7] It can cause skin and serious eye irritation, as well as potential respiratory irritation.[5][7][10]

Hazard and Precautionary Statements:

GHS PictogramSignal WordHazard Statements
GHS07 (Harmful/Irritant)[7]Warning [5][7]H302: Harmful if swallowed.[5][7]H315: Causes skin irritation.[5][7]H317: May cause an allergic skin reaction.[10]H319: Causes serious eye irritation.[5][7][10]H332: Harmful if inhaled.[5][7]H335: May cause respiratory irritation.[5][7]

Recommended Handling Practices:

  • Use only in a well-ventilated area or outdoors.[5][11]

  • Wear protective gloves, protective clothing, and eye/face protection.[5][11]

  • Wash hands and any exposed skin thoroughly after handling.[5][12]

  • Do not eat, drink, or smoke when using this product.[5][12]

  • Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][11][12]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[5][12] Remove contact lenses if present and easy to do, and continue rinsing.[5][12]

  • If swallowed, call a poison center or doctor immediately.[5][7]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13]

References

Foundational

An In-depth Technical Guide on 3-Iodo-4-methoxytoluene

This guide provides essential physicochemical data for 3-Iodo-4-methoxytoluene, a compound of interest for researchers, scientists, and professionals in drug development. Physicochemical Properties The fundamental molecu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-Iodo-4-methoxytoluene, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of 3-Iodo-4-methoxytoluene are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C8H9IONIST WebBook[1]
Molecular Weight 248.0609 g/mol NIST WebBook[1]
CAS Registry Number 50597-88-1NIST WebBook[1]

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its calculated molecular weight.

CompoundName 3-Iodo-4-methoxytoluene MolecularFormula C₈H₉IO CompoundName->MolecularFormula has formula MolecularWeight 248.0609 g/mol MolecularFormula->MolecularWeight determines

References

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic routes to 3-iodo-4-methoxytoluene, a valuable building block in organic synthesis, particularl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to 3-iodo-4-methoxytoluene, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details established experimental protocols, presents quantitative data for comparison, and visualizes the reaction pathways and workflows.

Introduction

3-Iodo-4-methoxytoluene, also known as 2-iodo-4-methylanisole, is an important intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive iodine substituent and an electron-donating methoxy group, allows for a variety of cross-coupling reactions and further functionalization, making it a key component in medicinal chemistry and materials science. This guide focuses on the direct electrophilic iodination of the readily available starting material, 4-methoxytoluene (p-methylanisole).

Synthetic Strategies

The primary and most efficient method for the synthesis of 3-iodo-4-methoxytoluene is the electrophilic aromatic substitution of 4-methoxytoluene. The methoxy group is a strong activating and ortho-, para-directing group. Since the para-position is occupied by the methyl group, iodination occurs selectively at the ortho-position (C3). Several iodinating systems are effective for this transformation, with notable examples including N-Iodosuccinimide (NIS) and a combination of potassium iodide (KI) and an oxidizing agent like hydrogen peroxide (H₂O₂).

Data Presentation: Comparison of Synthetic Methods
MethodStarting MaterialReagentsSolventTemp.TimeCrude YieldReference
N-Iodosuccinimide (NIS)4-Methoxytoluene1.5 eq. NISAcetonitrile82°C8 h90%[1]
Potassium Iodide / H₂O₂Anisole (similar)1 eq. KI, 2 eq. 30% H₂O₂, 1.5 eq. H₂SO₄Methanol60°C17 h93%[2]
Iodine / Nitrogen Dioxide2-Methylanisole0.6 eq. I₂, NO₂Acetonitrile120°C12 h79%

Experimental Protocols

Method 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from a general procedure for the iodination of methoxy-substituted benzenes.[1]

Materials:

  • 4-Methoxytoluene (p-methylanisole)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Aqueous sodium bisulfite (NaHSO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 4-methoxytoluene (1.0 mmol) in acetonitrile (4 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-iodosuccinimide (1.5 mmol).

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 82°C) for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in diethyl ether. The ethereal solution is then washed sequentially with an aqueous sodium bisulfite solution (to quench any remaining iodine) and water.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-iodo-4-methoxytoluene. The product is reported to be pure by ¹H-NMR.[1]

Method 2: Oxidative Iodination using Potassium Iodide and Hydrogen Peroxide

This "green chemistry" protocol is based on a general procedure for the oxidative iodination of arenes.[2]

Materials:

  • 4-Methoxytoluene

  • Potassium iodide (KI)

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 0.1 M Sodium bisulfite (NaHSO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve concentrated sulfuric acid (3 mmol) in methanol (10 mL). To this solution, add 4-methoxytoluene (2 mmol) and potassium iodide (2 mmol).

  • Addition of Oxidant: While stirring, add 30% hydrogen peroxide (4 mmol) to the mixture.

  • Reaction: The reaction is stirred at 60°C. The reaction time for a similar substrate (anisole) was 17 hours.[2] The reaction progress should be monitored by TLC.

  • Work-up and Extraction: Upon completion, the reaction mixture is poured into dichloromethane (30 mL). The organic phase is washed with 0.1 M sodium bisulfite solution (20 mL) and then with water (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

Visualizations

Reaction Pathway

Synthesis_Pathway Synthesis of 3-Iodo-4-methoxytoluene cluster_reagents Iodinating System 4-Methoxytoluene 4-Methoxytoluene 3-Iodo-4-methoxytoluene 3-Iodo-4-methoxytoluene 4-Methoxytoluene->3-Iodo-4-methoxytoluene Electrophilic Aromatic Substitution Reagents Reagents Reagents->3-Iodo-4-methoxytoluene NIS / CH3CN NIS / CH3CN KI / H2O2 / H2SO4 KI / H2O2 / H2SO4

Caption: Synthetic pathway for 3-Iodo-4-methoxytoluene.

Experimental Workflow (NIS Method)

Experimental_Workflow Workflow for NIS Iodination cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Mix Mix 4-Methoxytoluene and NIS in CH3CN Start->Mix Heat Reflux at 82°C for 8 hours Mix->Heat Evaporate Evaporate Acetonitrile Heat->Evaporate Extract Dissolve in Ether, Wash with NaHSO3 and Water Evaporate->Extract Dry Dry with MgSO4, Filter Extract->Dry Concentrate Evaporate Ether Dry->Concentrate Product 3-Iodo-4-methoxytoluene Concentrate->Product

Caption: Experimental workflow for the NIS method.

Conclusion

The synthesis of 3-iodo-4-methoxytoluene from 4-methoxytoluene is a robust and high-yielding transformation. The use of N-iodosuccinimide in acetonitrile provides a straightforward and efficient method with a simple work-up procedure. For laboratories focused on greener chemical processes, the oxidative iodination with potassium iodide and hydrogen peroxide presents a viable alternative. The choice of method will depend on factors such as reagent availability, desired purity, and environmental considerations. This guide provides the necessary details for researchers to successfully synthesize this important chemical intermediate.

References

Foundational

An In-depth Technical Guide to the Structural Isomers of 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural isomers of 3-iodo-4-methoxytoluene, compounds with the shared molecular formula C₈H...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 3-iodo-4-methoxytoluene, compounds with the shared molecular formula C₈H₉IO. This document details the physicochemical properties, experimental synthesis protocols, and spectroscopic data for each isomer. Furthermore, it explores the known biological activities of these compounds, offering insights for their potential applications in research and drug development.

Introduction to Structural Isomerism

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. In the case of substituted aromatic compounds like 3-iodo-4-methoxytoluene, isomerism arises from the different possible arrangements of the substituents (iodo, methoxy, and methyl groups) on the benzene ring. Understanding the distinct properties of each isomer is crucial, as even minor structural changes can lead to significant differences in physical, chemical, and biological characteristics.

Structural Isomers of 3-Iodo-4-methoxytoluene

There are ten possible structural isomers for a trisubstituted benzene ring with iodo, methoxy, and methyl groups. The parent compound, 3-iodo-4-methoxytoluene, serves as the reference for this series. The ten isomers are systematically named and presented below.

Isomer Identification Workflow

The following diagram illustrates the logical process for identifying all possible structural isomers based on the substitution pattern of the benzene ring.

Isomer_Identification Start Start with Benzene Ring Add_Methyl Add Methyl Group (Toluene) Start->Add_Methyl Add_Methoxy Add Methoxy Group (Methoxytoluene) Add_Methyl->Add_Methoxy 3 possible positions (ortho, meta, para) Add_Iodo Add Iodo Group (Iodomethoxytoluene) Add_Methoxy->Add_Iodo Multiple remaining positions for each methoxytoluene isomer Isomers Identify 10 Unique Structural Isomers Add_Iodo->Isomers Synthesis_Workflow Precursor Methoxytoluene Isomer Iodination Iodination Reaction Precursor->Iodination Reagents: Iodine, Oxidizing Agent Purification Purification (e.g., Chromatography) Iodination->Purification Product Iodomethoxytoluene Isomer Purification->Product Biological_Screening Start Synthesized Isomers Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC, IC50 determination) Hit_Identification->Secondary_Assays Active Compounds Inactive Inactive Hit_Identification->Inactive Inactive Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Exploratory

Spectroscopic Profile of 3-Iodo-4-methoxytoluene: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 3-Iodo-4-methoxytoluene (CAS No: 50597-88-1), a key intermediate in various synthetic applications. The following sections detail its mass...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 3-Iodo-4-methoxytoluene (CAS No: 50597-88-1), a key intermediate in various synthetic applications. The following sections detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data

The spectroscopic data for 3-Iodo-4-methoxytoluene is summarized in the tables below. The mass spectrometry and infrared spectroscopy data are derived from experimental findings, while the nuclear magnetic resonance data is based on theoretical predictions due to the limited availability of experimental spectra in public databases.

Table 1: Mass Spectrometry (MS) Data

The mass spectrum of 3-Iodo-4-methoxytoluene was obtained via electron ionization.

m/z (Mass-to-Charge Ratio) Relative Abundance (%) Plausible Fragment
248100[M]+ (Molecular Ion)
23385[M-CH₃]+
10640[M-I-CH₃]+
7835[C₆H₅]+
7750[C₆H₄]+
5125[C₄H₃]+

Data sourced from NIST WebBook.[1]

Table 2: Infrared (IR) Spectroscopy Data

The following table outlines the characteristic vibrational frequencies observed in the gas-phase IR spectrum of 3-Iodo-4-methoxytoluene.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3000-2850MediumC-H stretch (aromatic and methyl)
~1580, 1490, 1450StrongC=C stretch (aromatic ring)
~1250StrongC-O-C stretch (asymmetric)
~1030StrongC-O-C stretch (symmetric)
~810StrongC-H bend (aromatic, out-of-plane)
~550MediumC-I stretch

Data sourced from NIST WebBook.[2]

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The following are the theoretically predicted chemical shifts, multiplicities, and coupling constants for the protons of 3-Iodo-4-methoxytoluene.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~7.5d~2
H-5~6.7d~8
H-6~7.0dd~8, 2
-OCH₃~3.8s-
-CH₃~2.2s-
Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The predicted chemical shifts for the carbon atoms of 3-Iodo-4-methoxytoluene are presented below.

Carbon Predicted Chemical Shift (δ, ppm)
C-1~130
C-2~140
C-3~85
C-4~158
C-5~112
C-6~132
-OCH₃~56
-CH₃~16

Experimental Workflow

The general workflow for the spectroscopic analysis of an organic compound like 3-Iodo-4-methoxytoluene is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure 3-Iodo-4-methoxytoluene NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following sections provide detailed, generalized protocols for acquiring NMR, IR, and MS spectra of solid organic compounds such as 3-Iodo-4-methoxytoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

  • 3-Iodo-4-methoxytoluene (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh the required amount of 3-Iodo-4-methoxytoluene and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Dissolution: Gently vortex the mixture to ensure the sample is fully dissolved.

  • Transfer: Using a pipette, carefully transfer the solution into a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Tune the probe to the appropriate frequency for ¹H or ¹³C.

    • Acquire the spectrum using standard pulse sequences. For ¹³C NMR, a greater number of scans will be required due to its lower natural abundance.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

  • 3-Iodo-4-methoxytoluene (a few milligrams)

  • FTIR spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr plates and press

  • Spatula

  • Agate mortar and pestle (for KBr pellet method)

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Procedure (using KBr pellet):

  • Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • 3-Iodo-4-methoxytoluene (a small amount)

  • Mass spectrometer with an electron ionization (EI) source

  • Direct insertion probe or gas chromatograph (GC) inlet

  • Volatile solvent (if using GC inlet)

Procedure (using Direct Insertion Probe):

  • Sample Loading: Load a small amount of the solid sample into a capillary tube and place it in the direct insertion probe.

  • Ionization: Insert the probe into the ion source of the mass spectrometer. The sample is then heated, causing it to vaporize and enter the ionization chamber where it is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Procedure (using GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

  • Injection: Inject the solution into the gas chromatograph.

  • Separation: The compound travels through the GC column and is separated from the solvent and any impurities.

  • Ionization and Analysis: The eluted compound enters the mass spectrometer's ion source and is analyzed as described above.

References

Foundational

An In-depth Technical Guide to the Reactivity of the Methoxy Group in 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Iodo-4-methoxytoluene is a versatile synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-4-methoxytoluene is a versatile synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its chemical reactivity is dictated by the interplay of three key functional groups: the iodo, methoxy, and methyl substituents on the benzene ring. This technical guide provides an in-depth analysis of the reactivity of the methoxy group in this molecule. It covers key reactions such as O-demethylation and its role in directing electrophilic aromatic substitution. Detailed experimental protocols, quantitative data for representative reactions, and mechanistic diagrams are provided to assist researchers in the effective utilization of this compound in their synthetic endeavors.

Introduction

The methoxy group (-OCH₃) is a common and influential functional group in aromatic chemistry. In 3-iodo-4-methoxytoluene, its electron-donating nature significantly impacts the reactivity of the aromatic ring and serves as a handle for synthetic transformations. Understanding the specific reactions and conditions that affect the methoxy group is crucial for the strategic design of synthetic routes involving this molecule. This guide will focus on two primary aspects of the methoxy group's reactivity: its cleavage (demethylation) to a hydroxyl group and its directing influence on electrophilic aromatic substitution reactions.

O-Demethylation of the Methoxy Group

The cleavage of the methyl-oxygen bond in the methoxy group to yield the corresponding phenol, 3-iodo-4-hydroxytoluene, is a fundamental transformation. This reaction is often a necessary step in the synthesis of more complex molecules where a free hydroxyl group is required for further functionalization or for its inherent biological activity. Several reagents are commonly employed for the demethylation of aryl methyl ethers.

Common Demethylation Reagents and Conditions

A variety of reagents can effect the demethylation of 3-iodo-4-methoxytoluene. The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions (e.g., temperature, reaction time).

ReagentTypical ConditionsYield (%)Notes
Boron Tribromide (BBr₃)Dichloromethane (DCM), 0 °C to room temperature~80-95Highly effective and often the reagent of choice for its high yields and relatively mild conditions. Stoichiometric amounts of BBr₃ are required.
Hydrobromic Acid (HBr)Acetic acid or neat, refluxVariableA strong acid-based method that often requires harsh conditions (high temperatures). May not be suitable for sensitive substrates.
Pyridine HydrochlorideMolten salt or high-boiling solvent, ~180-200 °CGoodA classic method that is effective but requires high temperatures. Can be performed under solvent-free conditions.
Thiolates (e.g., NaSEt)N,N-Dimethylformamide (DMF), refluxGoodA nucleophilic demethylation method. The use of odorless long-chain thiols can mitigate the unpleasant smell associated with volatile thiols.
Detailed Experimental Protocols

Reaction: 3-Iodo-4-methoxytoluene → 3-Iodo-4-hydroxytoluene

Procedure:

  • To a solution of 3-iodo-4-methoxytoluene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a 1 M solution of boron tribromide in DCM (1.1-1.5 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-iodo-4-hydroxytoluene.

Role of the Methoxy Group in Electrophilic Aromatic Substitution

The methoxy group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction.

In 3-iodo-4-methoxytoluene, the positions on the aromatic ring are influenced by three substituents: the methoxy group (strong activator, ortho, para-director), the methyl group (weak activator, ortho, para-director), and the iodo group (weak deactivator, ortho, para-director).

The directing effects of these groups are as follows:

  • Methoxy group (at C4): Directs to C3 (occupied) and C5.

  • Methyl group (at C1): Directs to C2 and C6.

  • Iodo group (at C3): Directs to C2 and C4 (occupied).

Considering these effects, the most activated and sterically accessible positions for electrophilic attack are C2 and C6 . The strong activating effect of the methoxy group, combined with the directing effect of the methyl group, makes these positions highly susceptible to electrophilic substitution.

Representative Electrophilic Aromatic Substitution Reactions

While specific, optimized protocols for electrophilic aromatic substitution on 3-iodo-4-methoxytoluene are not extensively reported, the following sections provide general methodologies for common EAS reactions, with the expected major products being the 2- and/or 6-substituted derivatives.

Reaction: 3-Iodo-4-methoxytoluene + HNO₃/H₂SO₄ → 3-Iodo-4-methoxy-2-nitrotoluene and/or 3-Iodo-4-methoxy-6-nitrotoluene

General Protocol:

  • To a cooled (0 °C) mixture of concentrated sulfuric acid, add 3-iodo-4-methoxytoluene.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product mixture by column chromatography to separate the isomers.

Reaction: 3-Iodo-4-methoxytoluene + Br₂/FeBr₃ → 2-Bromo-3-iodo-4-methoxytoluene and/or 6-Bromo-3-iodo-4-methoxytoluene

General Protocol:

  • Dissolve 3-iodo-4-methoxytoluene in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • To this mixture, add a solution of bromine in the same solvent dropwise at room temperature.

  • Stir the reaction until the bromine color disappears and TLC shows the reaction is complete.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed in this guide.

Demethylation_Pathway 3-Iodo-4-methoxytoluene 3-Iodo-4-methoxytoluene 3-Iodo-4-hydroxytoluene 3-Iodo-4-hydroxytoluene 3-Iodo-4-methoxytoluene->3-Iodo-4-hydroxytoluene BBr3, DCM or HBr, heat or Pyridine-HCl, heat EAS_Pathway cluster_start Starting Material cluster_products Electrophilic Aromatic Substitution Products 3-Iodo-4-methoxytoluene 3-Iodo-4-methoxytoluene 2-Substituted Product 2-Substituted Product 3-Iodo-4-methoxytoluene->2-Substituted Product Electrophile (E+) 6-Substituted Product 6-Substituted Product 3-Iodo-4-methoxytoluene->6-Substituted Product Electrophile (E+)

Exploratory

Electrophilic substitution reactions of 3-Iodo-4-methoxytoluene

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Iodo-4-methoxytoluene Abstract This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-iodo-4-m...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Iodo-4-methoxytoluene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-iodo-4-methoxytoluene. While specific experimental data for this polysubstituted benzene derivative is limited in publicly accessible literature, this document extrapolates its reactivity and regioselectivity based on established principles of physical organic chemistry. The directing effects of the methyl, iodo, and methoxy substituents are analyzed to predict the outcomes of common electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This guide is intended for researchers, scientists, and drug development professionals, offering theoretical predictions, representative experimental protocols, and structured data to facilitate further research and synthesis planning.

Introduction

3-Iodo-4-methoxytoluene (CAS 50597-88-1) is an aromatic organic compound with the molecular formula C8H9IO.[1][2][3][4] Its structure, featuring a combination of activating and deactivating substituents, presents an interesting case for studying the principles of electrophilic aromatic substitution (EAS).[5] EAS reactions are fundamental in organic synthesis for the functionalization of aromatic rings.[6][7] The outcome of these reactions on a substituted benzene ring is governed by the electronic and steric properties of the substituents already present.[8] This guide will dissect these influences to predict the reactivity and product distribution for the electrophilic substitution of 3-iodo-4-methoxytoluene.

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of an electrophilic attack on the 3-iodo-4-methoxytoluene ring is determined by the cumulative directing effects of the three substituents: the methyl (-CH3) group at position 1, the iodo (-I) group at position 3, and the methoxy (-OCH3) group at position 4.

  • Methoxy Group (-OCH3): This is a strongly activating group due to its ability to donate electron density to the aromatic ring via resonance (+M effect).[9] It is a powerful ortho, para-director.[9][10]

  • Methyl Group (-CH3): This is a weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.[8]

  • Iodo Group (-I): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho, para-directing because their lone pairs can participate in resonance (+M effect), stabilizing the arenium ion intermediate in ortho and para attacks.[9][10]

In a polysubstituted ring, the directing effects of the groups can either reinforce or oppose each other. For 3-iodo-4-methoxytoluene, the powerful activating and directing effect of the methoxy group is expected to dominate.

The available positions for substitution are C2, C5, and C6.

  • Attack at C2: This position is ortho to the methyl and iodo groups, and meta to the methoxy group. The directing effects are conflicting.

  • Attack at C5: This position is ortho to the methoxy group and meta to the methyl and iodo groups. While strongly activated by the methoxy group, this position is sterically hindered by the two adjacent bulky groups (iodo and methoxy).

  • Attack at C6: This position is ortho to the methyl group and para to the methoxy group. The directing effects of the methoxy and methyl groups are cooperative, both strongly favoring this position.

Caption: Directing influences on 3-Iodo-4-methoxytoluene.

Key Electrophilic Substitution Reactions

This section outlines the predicted outcomes and representative protocols for key EAS reactions.

Nitration

Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[11]

  • Predicted Major Product: 6-Nitro-3-iodo-4-methoxytoluene.

  • Reaction Conditions: The presence of the strongly activating methoxy group suggests that milder nitrating conditions may be required to prevent over-reaction or side reactions.

Table 1: Predicted Nitration Reaction Data

ParameterValue / Condition
Reactant 3-Iodo-4-methoxytoluene
Reagents Conc. HNO3, Conc. H2SO4
Predicted Product 6-Nitro-3-iodo-4-methoxytoluene
Predicted Yield High (qualitative)
Temperature 0-10 °C (to control reactivity)
Halogenation

Halogenation introduces a halogen atom (e.g., -Br, -Cl) to the ring, usually with a Lewis acid catalyst.[6]

  • Predicted Major Product (Bromination): 6-Bromo-3-iodo-4-methoxytoluene.

  • Reaction Conditions: The activated nature of the ring may allow for halogenation without a Lewis acid catalyst, for example, using bromine in acetic acid.

Table 2: Predicted Bromination Reaction Data

ParameterValue / Condition
Reactant 3-Iodo-4-methoxytoluene
Reagents Br2, FeCl3 (or Acetic Acid)
Predicted Product 6-Bromo-3-iodo-4-methoxytoluene
Predicted Yield High (qualitative)
Temperature Room Temperature
Friedel-Crafts Reactions

Friedel-Crafts reactions, such as acylation and alkylation, attach carbon substituents to the ring using a strong Lewis acid catalyst like AlCl3.[12]

  • Predicted Major Product (Acylation): 1-(2-Iodo-4-methyl-5-methoxyphenyl)ethan-1-one (acetylation at C6).

  • Reaction Conditions: Friedel-Crafts reactions are sensitive to deactivating groups.[8] While the iodo group is deactivating, the strong activation by the methoxy group should allow the reaction to proceed.

Table 3: Predicted Friedel-Crafts Acylation Data

ParameterValue / Condition
Reactant 3-Iodo-4-methoxytoluene
Reagents Acetyl Chloride (CH3COCl), AlCl3
Predicted Product 1-(2-Iodo-4-methyl-5-methoxyphenyl)ethan-1-one
Predicted Yield Moderate to High (qualitative)
Solvent Dichloromethane (CH2Cl2) or CS2

Experimental Protocols (Representative)

The following protocols are generalized procedures for electrophilic aromatic substitution on activated aromatic rings and should be adapted and optimized for 3-iodo-4-methoxytoluene.

Protocol for Nitration
  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool 10 mL of concentrated sulfuric acid to 0 °C.

  • Nitrating Mixture: Slowly add 1.0 equivalent of 3-iodo-4-methoxytoluene dissolved in a minimal amount of a suitable solvent (e.g., acetic anhydride). Maintain the temperature below 10 °C.

  • Reaction: Slowly add a pre-cooled mixture of 1.1 equivalents of concentrated nitric acid and a small volume of concentrated sulfuric acid dropwise to the reaction flask.

  • Monitoring: Stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly over crushed ice. The solid product should precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol.

Protocol for Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add 1.2 equivalents of anhydrous aluminum chloride (AlCl3) and a dry, non-polar solvent (e.g., dichloromethane).

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride. Stir for 15-20 minutes.

  • Reaction: Add a solution of 1.0 equivalent of 3-iodo-4-methoxytoluene in the same solvent dropwise, keeping the temperature below 5 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with the solvent, combine the organic phases, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_mech General EAS Mechanism Aromatic Ring (Ar-H) Aromatic Ring (Ar-H) Arenium Ion Intermediate Arenium Ion Intermediate Aromatic Ring (Ar-H)->Arenium Ion Intermediate + E+ (Electrophile) [Slow, Rate-Determining] Substituted Product (Ar-E) Substituted Product (Ar-E) Arenium Ion Intermediate->Substituted Product (Ar-E) - H+ [Fast, Restores Aromaticity]

Caption: General mechanism of electrophilic aromatic substitution.

G start Start: Prepare Reagents setup Set up Reaction Flask (Inert Atmosphere, Cooling) start->setup add_reagents Slow Addition of Reagents/Substrate setup->add_reagents reaction Stir and Monitor (e.g., by TLC) add_reagents->reaction workup Quench Reaction (e.g., Ice Water) reaction->workup extraction Product Extraction & Washing workup->extraction purification Purify Product (Chromatography/Recrystallization) extraction->purification end End: Characterization purification->end

Caption: General experimental workflow for EAS reactions.

Conclusion

The electrophilic substitution reactions of 3-iodo-4-methoxytoluene are predicted to be highly regioselective. The dominant activating and directing influence of the methoxy group, supported by the methyl group, strongly favors substitution at the C6 position. The presence of the activating groups suggests that these reactions should proceed under relatively mild conditions with potentially high yields. The theoretical framework and representative protocols provided in this guide serve as a valuable resource for planning the synthesis and further functionalization of this and structurally related compounds in research and drug development contexts. Experimental verification is recommended to confirm these predictions.

References

Foundational

An In-depth Technical Guide to Nucleophilic Substitution Reactions Involving 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving 3-iodo-4-methoxytoluene, a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving 3-iodo-4-methoxytoluene, a key intermediate in the synthesis of various high-value chemical entities. Due to the electron-rich nature of the aromatic ring, classical nucleophilic aromatic substitution (SNAr) reactions are generally not feasible. Instead, transition-metal-catalyzed cross-coupling reactions serve as the primary and most efficient methods for functionalizing this scaffold. This document details the experimental protocols and quantitative data for the most pertinent of these transformations, including C-N, C-C, C-O, C-S, and C-CN bond-forming reactions.

Carbon-Nitrogen (C-N) Bond Formation

The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical and materials science. For 3-iodo-4-methoxytoluene, the Buchwald-Hartwig amination and Ullmann condensation are the most prevalent and effective methods for achieving this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[1][2] This reaction is favored for its high functional group tolerance and broad substrate scope, operating under relatively mild conditions. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-aryl product and regenerate the catalyst.[3][4]

A specific application involves the synthesis of 3-amino-4-methoxytoluene derivatives, which are precursors for various biologically active molecules.

Experimental Protocol: Synthesis of N-Aryl-3-amino-4-methoxytoluene

  • Reaction Setup: To an oven-dried reaction vessel, add 3-iodo-4-methoxytoluene, the desired primary or secondary amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., K3PO4, Cs2CO3, NaOt-Bu, 1.5-3.0 equivalents).[5]

  • Solvent: Add anhydrous, degassed solvent (e.g., dioxane, toluene) under an inert atmosphere (Argon or Nitrogen).[3]

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the designated time (2-24 hours), monitoring progress by TLC or LC-MS.[3]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

NucleophileCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
Ammonia (as NH4)Pd(OAc)2 / BrettPhosK2CO3t-Amyl alcohol11018~85
MorpholinePd2(dba)3 / XPhosK3PO4Dioxane1001292
AnilinePd(OAc)2 / BINAPCs2CO3Toluene1102488

Note: Yields are representative and can vary based on the specific amine and precise reaction conditions.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds with aryl halides.[6][7] While it often requires higher temperatures than palladium-catalyzed methods, modern modifications using ligands have improved its efficiency and scope.[8] The mechanism is thought to involve the formation of a copper(I)-nucleophile complex that then reacts with the aryl halide.[7][8]

Experimental Protocol: Ullmann N-Arylation

  • Reaction Setup: In a reaction tube, combine 3-iodo-4-methoxytoluene, the amine or amide nucleophile (1.2-2.0 equivalents), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline, L-proline, 10-40 mol%), and a base (e.g., K2CO3, K3PO4, 2.0 equivalents).

  • Solvent: Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Reaction Conditions: Seal the tube and heat the mixture to 100-150 °C for 12-48 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry, and concentrate. Purify the residue via column chromatography.

Quantitative Data for Ullmann N-Arylation

NucleophileCatalyst System (Cu Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
ImidazoleCuI / 1,10-PhenanthrolineK2CO3DMF1202485
BenzamideCuI / L-ProlineK3PO4DMSO1103678

Carbon-Carbon (C-C) Bond Formation

Creating new C-C bonds is fundamental to building molecular complexity. The Suzuki-Miyaura and Sonogashira couplings are powerful tools for this purpose, enabling the introduction of aryl, vinyl, and alkynyl groups onto the 3-iodo-4-methoxytoluene core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide.[9][10] It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.[11] The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the activated boronic acid, and reductive elimination.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: Combine 3-iodo-4-methoxytoluene, the aryl or vinyl boronic acid/ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, K3PO4, 2.0-3.0 equivalents) in a reaction flask.[5][12]

  • Solvent: Add a mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water.[5]

  • Reaction Conditions: Purge the mixture with an inert gas, then heat to 80-110 °C for 2-16 hours until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Quantitative Data for Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalystBaseSolvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O901295
4-Formylphenylboronic acidPdCl2(dppf)K2CO3Dioxane/H2O100889
(E)-Styrylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O100691
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13][14] This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes.[15] The accepted mechanism involves separate but interconnected palladium and copper cycles.[14][16]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of 3-iodo-4-methoxytoluene in a suitable solvent (e.g., THF, DMF), add the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (an amine, e.g., triethylamine, diisopropylamine), which often serves as the solvent or co-solvent.[13][17]

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

  • Work-up and Purification: Once complete, filter the reaction mixture to remove amine salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water, dry, and purify by column chromatography.

Quantitative Data for Sonogashira Coupling

AlkyneCatalyst System (Pd / Cu)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh3)2Cl2 / CuITriethylamineTHF251294
TrimethylsilylacetylenePd(PPh3)4 / CuIDiisopropylamineDMF50690
1-HexynePd(OAc)2 / PPh3 / CuITriethylamineAcetonitrile60888

Other Nucleophilic Substitutions

Cyanation

The introduction of a nitrile group is a valuable transformation, as nitriles can be readily converted into amines, carboxylic acids, and amides. Transition-metal-catalyzed cyanation provides a reliable method for this conversion.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-iodo-4-methoxytoluene, a cyanide source (e.g., Zn(CN)2, K4[Fe(CN)6]), and a palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3 with a ligand like dppf).[18][19]

  • Solvent: Use a polar aprotic solvent like DMF or NMP.

  • Reaction Conditions: Heat the reaction mixture to 80-140 °C for 6-24 hours.

  • Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and wash carefully with an aqueous solution (e.g., NaHCO3 or NH4OH to quench excess cyanide). Dry the organic layer, concentrate, and purify by chromatography.

Quantitative Data for Cyanation

Cyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
Zn(CN)2Pd(PPh3)4DMF901291
K4[Fe(CN)6]Pd(OAc)2 / dppfNMP1201887
Thioetherification (C-S Bond Formation)

The formation of C-S bonds can be achieved via copper or palladium catalysis, providing access to aryl thioethers, which are important in medicinal chemistry and materials science.[20]

Experimental Protocol: Copper-Catalyzed Thiolation

  • Reaction Setup: Combine 3-iodo-4-methoxytoluene, the desired thiol (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K2CO3, 2 equivalents).

  • Solvent: Use a solvent such as DMF or Toluene.

  • Reaction Conditions: Heat the mixture at 90-110 °C for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry, and purify the product by column chromatography.

Quantitative Data for Thioetherification

ThiolCatalyst System (Cu Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolCuI / 1,10-PhenanthrolineK2CO3DMF1101884
1-HexanethiolCuI / NoneCs2CO3Toluene1002475

Visualizations

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 Ar-Pd(II)(I)-L2 (Oxidative Addition) Pd(0)L2->ArPd(II)(I)L2 Ar-I ArPd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')-L2 (Amine Coordination & Deprotonation) ArPd(II)(I)L2->ArPd(II)(NR'R'')L2 + HNR'R'' - HX ArPd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Product Ar-NR'R'' ArPd(II)(NR'R'')L2->Ar-NR'R'' ArI 3-Iodo-4-methoxytoluene Amine HNR'R'' Base Base caption Buchwald-Hartwig Amination Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 Ar-Pd(II)(I)-L2 (Oxidative Addition) Pd(0)L2->ArPd(II)(I)L2 Ar-I ArPd(II)(R')L2 Ar-Pd(II)(R')-L2 (Transmetalation) ArPd(II)(I)L2->ArPd(II)(R')L2 + R'-B(OR)2 - I-B(OR)2 ArPd(II)(R')L2->Pd(0)L2 Reductive Elimination Ar-R' Product Ar-R' ArPd(II)(R')L2->Ar-R' ArI 3-Iodo-4-methoxytoluene Boronic R'-B(OR)2 Base Base caption Suzuki-Miyaura Coupling Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 Ar-Pd(II)(I)-L2 (Oxidative Addition) Pd(0)L2->ArPd(II)(I)L2 Ar-I ArPd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')-L2 (Transmetalation) ArPd(II)(I)L2->ArPd(II)(C≡CR')L2 from Cu Cycle Cu-C≡CR' Cu-C≡CR' (Copper Acetylide) ArPd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination Ar-C≡CR' Product ArPd(II)(C≡CR')L2->Ar-C≡CR' CuI Cu-I CuI->Cu-C≡CR' + H-C≡CR' - HI Cu-C≡CR'->CuI to Pd Cycle caption Sonogashira Coupling Cycles

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is particularly valuable in the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

3-Iodo-4-methoxytoluene is a versatile building block in Suzuki coupling reactions. The presence of the electron-donating methoxy group and the methyl group can influence the electronic properties and steric hindrance of the molecule, impacting its reactivity. The resulting 4-methoxy-3-aryltoluene derivatives are of significant interest in medicinal chemistry due to their potential as bioactive molecules. This document provides detailed application notes, experimental protocols, and data for the use of 3-iodo-4-methoxytoluene in Suzuki coupling reactions.

Applications in Drug Discovery and Development

The 4-methoxy-3-aryltoluene scaffold, synthesized via Suzuki coupling with 3-iodo-4-methoxytoluene, is a key structural element in various compounds with potential therapeutic applications. The methoxy group is a common feature in many approved drugs, where it can favorably modulate ligand-target binding, improve physicochemical properties, and positively influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Derivatives of 4-methoxy-3-aryltoluene have been investigated for a range of biological activities, including:

  • Antiplatelet Agents: Certain 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives, which can be conceptually derived from the 4-methoxy-3-aryltoluene core, have shown potential as antiplatelet agents.[1]

  • Antimicrobial and Antifungal Agents: The maleimide scaffold, when combined with a 3-aryl-4-methoxy moiety, has been explored for its antimicrobial and antifungal properties.[2]

  • Tubulin Polymerization Inhibitors: The N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline scaffold, which shares a methoxy-substituted aromatic ring, has been identified in potent tubulin polymerization inhibitors targeting the colchicine binding site, a mechanism relevant to cancer chemotherapy.[3]

The synthesis of these and other complex molecules for drug discovery pipelines often relies on the robust and versatile nature of the Suzuki coupling reaction.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling of 3-iodo-4-methoxytoluene and structurally similar aryl iodides with various boronic acids. This data provides a comparative overview to guide reaction optimization.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-4-methoxybenzoic acid methyl ester5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinanePd(PPh₃)₄ (6)Sodium phenoxideBenzeneReflux-Good[5]
4-IodoanisolePhenylboronic acidPd/H-MOR (3.17 wt% Pd)K₂CO₃H₂O:EtOH (4:1)-0.5High[3]
4-IodoanisolePhenylboronic acidC-SH-Pd (1.4)K₂CO₃EtOH1004up to 100[6]
4-Methyliodobenzene4-Nitrophenylboronic acidPd on hydroxyapatite (0.034)----High TON[7]
4-Methyliodobenzene2,6-Dimethylphenylboronic acidPd on hydroxyapatite (0.034)----High TON[7]

Experimental Protocols

The following are detailed protocols for performing Suzuki coupling reactions with 3-iodo-4-methoxytoluene. These should be considered as starting points, and optimization of conditions may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is a standard method for Suzuki-Miyaura couplings using conventional heating.

Materials:

  • 3-Iodo-4-methoxytoluene

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-4-methoxytoluene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times in Suzuki coupling reactions.

Materials:

  • 3-Iodo-4-methoxytoluene

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add 3-iodo-4-methoxytoluene (1.0 equiv), the arylboronic acid (1.5 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).

  • Add a degassed 10:1 mixture of toluene and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X (3-Iodo-4-methoxytoluene) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic Acid) Ar_prime_BOH2->Transmetal Base Base Base->Transmetal Suzuki_Workflow start Start reagents Combine Reactants: - 3-Iodo-4-methoxytoluene - Arylboronic Acid - Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product (4-Methoxy-3-aryltoluene) purification->product

References

Application

Application Notes and Protocols for Buchwald-Hartwig Amination with 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-iodo-4-methoxytoluene, an electron-rich aryl iodide. The methodologies described herein are based on established procedures for structurally similar substrates and are intended to serve as a comprehensive guide for researchers.

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[2] The choice of ligand, base, and solvent is critical for achieving high yields, especially with aryl iodides which can sometimes be challenging substrates.[3]

Data Presentation

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of aryl iodides structurally related to 3-iodo-4-methoxytoluene. This data provides a basis for the selection of optimal reaction conditions.

EntryAryl IodideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-IodoanisoleAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001295
24-IodotolueneMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102488
31-Iodo-4-methoxybenzeneN-Methylaniline[Pd(allyl)Cl]₂ (1)tBuXPhos (2)K₃PO₄ (2.0)tert-Amyl alcohol1201892
44-IodotoluenePyrrolidinePd₂(dba)₃ (1.5)DavePhos (3)LiHMDS (1.4)THF801690
53-IodoanisoleBenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Toluene1002485

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of 3-iodo-4-methoxytoluene with a generic amine. Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. All reagents and solvents are flammable and may be toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.

Materials
  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, tBuXPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

  • Standard glassware for workup and purification

Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add 3-iodo-4-methoxytoluene, the palladium precatalyst, the phosphine ligand, and the base under a counterflow of inert gas.

    • Evacuate and backfill the reaction vessel with the inert gas three to five times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent via syringe.

    • If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.

    • Seal the reaction vessel.

  • Reaction:

    • Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

    • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Mandatory Visualization

Buchwald_Hartwig_Workflow sub Substrates & Reagents (3-Iodo-4-methoxytoluene, Amine, Pd-Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere) sub->setup reaction Reaction (Heating & Stirring) setup->reaction workup Workup (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (N-Aryl-4-methoxy-3-methylaniline) purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Method

Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-4-methoxytoluene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, proceeds under mild conditions and exhibits broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of 3-iodo-4-methoxytoluene with various terminal alkynes, a transformation that yields valuable substituted toluene derivatives.

Reaction Principle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide (3-iodo-4-methoxytoluene) to form a palladium(II) complex. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, affords the desired coupled product and regenerates the active palladium(0) catalyst.[2] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst.[3]

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of aryl iodides, including those structurally similar to 3-iodo-4-methoxytoluene, with various terminal alkynes under different catalytic systems. This data is intended to be illustrative of the reaction's scope and efficiency.

EntryAryl IodideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
14-IodotoluenePhenylacetylenePd on alumina / Cu₂O-THF-DMA (9:1)75<2 (batch), 60 (flow)[4]
2IodobenzenePhenylacetylenePd(0)@TpPa-1K₂CO₃Methanol105High
34-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂-γ-valerolactone-based IL5585[5]
4IodobenzenePhenylacetylenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃1,4-DioxaneRT~90[3]
5Aryl Iodides1-OctynePd(PPh₃)₂Cl₂PiperidineWater (with CTAB)4092[6]

Experimental Protocols

General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of 3-iodo-4-methoxytoluene with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-4-methoxytoluene, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Copper-Free Sonogashira Coupling Protocol

This protocol is adapted for reactions where the presence of a copper co-catalyst is undesirable.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 0.5-2 mol%)

  • Ligand (e.g., cataCXium A, 1-4 mol%)

  • Base (e.g., Cs₂CO₃, 1-2 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 2-methyltetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-iodo-4-methoxytoluene, the palladium catalyst, the ligand, and the base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the pure product.[3]

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Ar-Pd(II)-I(L2) Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Diorganopalladium(II) Ar-Pd(II)-C≡CR(L2) Transmetalation->Diorganopalladium(II) Reductive Elimination Reductive Elimination Diorganopalladium(II)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Ar-C≡C-R Reductive Elimination->Product Terminal Alkyne H-C≡C-R Base Base Terminal Alkyne->Base Cu(I) Acetylide Cu-C≡C-R Base->Cu(I) Acetylide Cu(I) Acetylide->Transmetalation Ar-I Ar-I Ar-I->Oxidative Addition

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Iodide, Catalysts, and Base in a Dry Flask B Add Anhydrous, Degassed Solvent A->B C Add Terminal Alkyne Dropwise B->C D Stir at Appropriate Temperature C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute with Organic Solvent E->F G Filter through Celite F->G H Aqueous Wash (NH4Cl, Brine) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Final Product Final Product J->Final Product

Caption: Generalized experimental workflow for Sonogashira coupling.

References

Application

Application Notes and Protocols for the Heck Reaction of 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals Introduction The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming rea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction.[1][2][3] It facilitates the coupling of unsaturated halides (or triflates) with alkenes in the presence of a base to yield substituted alkenes.[1] This reaction has become a cornerstone in modern organic synthesis, finding extensive application in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[2]

3-Iodo-4-methoxytoluene is a valuable building block in organic synthesis. The presence of an electron-donating methoxy group and a methyl group on the aromatic ring can influence the reactivity of the aryl iodide in the Heck reaction. These application notes provide detailed protocols for the Heck coupling of 3-iodo-4-methoxytoluene with representative alkenes, namely an acrylate ester and styrene, providing a foundation for the synthesis of a variety of substituted cinnamate and stilbene derivatives.

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of 3-iodo-4-methoxytoluene with different coupling partners. The data is compiled from established methodologies for structurally similar aryl iodides.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Alkyl AcrylatePd(OAc)₂ (1-5)PPh₃ (2-10) or NoneEt₃N (1.5-2.5)DMF, MeCN, or Toluene80-1204-2475-95
StyrenePd(OAc)₂ (1-5)PPh₃ (2-10)K₂CO₃ (2-3)DMF or DMA100-14012-4870-90
Alkyl AcrylatePdCl₂(dppf) (2-5)-NaOAc (2-3)NMP100-1306-1880-98
StyrenePd/C (5-10)NoneEt₃N (2)MeCN80-10024-4865-85

Experimental Workflow

The general workflow for setting up a Heck reaction is depicted below. This involves the careful assembly of reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating and subsequent workup and purification.

Heck_Reaction_Workflow General Workflow for Heck Reaction cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_glassware Dry Glassware add_solids Add Solids to Flask prep_glassware->add_solids prep_reagents Weigh Reagents: - 3-Iodo-4-methoxytoluene - Alkene - Base - Catalyst/Ligand prep_reagents->add_solids inert_atm Establish Inert Atmosphere (e.g., N₂ or Ar) add_solids->inert_atm add_liquids Add Solvent and Liquid Reagents inert_atm->add_liquids heating Heat to Reaction Temperature add_liquids->heating cooling Cool to Room Temperature heating->cooling Reaction Monitoring (TLC/GC-MS) filtration Filter off Solids cooling->filtration extraction Aqueous Workup/Extraction filtration->extraction purification Purify by Column Chromatography extraction->purification analysis Characterize Product purification->analysis

Caption: General experimental workflow for the Heck reaction.

Experimental Protocols

Protocol 1: Heck Reaction of 3-Iodo-4-methoxytoluene with n-Butyl Acrylate

This protocol describes a typical procedure for the coupling of 3-iodo-4-methoxytoluene with an acrylate ester.

Materials:

  • 3-Iodo-4-methoxytoluene

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask, add 3-iodo-4-methoxytoluene (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL per 1 mmol of aryl iodide) via syringe.

  • Add triethylamine (2.0 equiv.) and n-butyl acrylate (1.5 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (E)-butyl 3-(4-methoxy-3-methylphenyl)acrylate.

Protocol 2: Phosphine-Free Heck Reaction of 3-Iodo-4-methoxytoluene with Styrene

This protocol outlines a phosphine-free method for the coupling of 3-iodo-4-methoxytoluene with styrene.

Materials:

  • 3-Iodo-4-methoxytoluene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials (if applicable) or round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction vessel, combine 3-iodo-4-methoxytoluene (1.0 equiv.), palladium(II) acetate (0.03 equiv.), and potassium carbonate (2.5 equiv.).

  • Add anhydrous DMA (4 mL per 1 mmol of aryl iodide).

  • Add styrene (1.2 equiv.) to the mixture.

  • If using conventional heating, place the vessel under an inert atmosphere and heat to 120-130 °C. If using microwave irradiation, seal the vessel and heat to the desired temperature (e.g., 150 °C) for a shorter duration (e.g., 30-60 minutes).

  • Monitor the reaction for completion by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to yield the desired (E)-1-methoxy-2-methyl-4-styrylbenzene.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used with caution.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions under pressure (e.g., in sealed microwave vials) should be performed with appropriate safety shields.

Conclusion

The Heck reaction provides a reliable and efficient method for the arylation of alkenes using 3-iodo-4-methoxytoluene. The choice of catalyst, ligand, base, and solvent system can be tailored to the specific alkene coupling partner to optimize reaction conditions and yields. The protocols provided herein serve as a robust starting point for the synthesis of a diverse array of substituted cinnamate and stilbene derivatives, which are valuable intermediates in drug discovery and materials science. Further optimization of reaction parameters may be necessary to achieve the desired outcome for specific substrates.

References

Method

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Iodo-4-methoxytoluene

Audience: Researchers, scientists, and drug development professionals. Introduction: Biaryl scaffolds are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and functional organic ma...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biaryl scaffolds are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The synthesis of these compounds, particularly unsymmetrical biaryls, has been significantly advanced by transition-metal-catalyzed cross-coupling reactions.[2] 3-Iodo-4-methoxytoluene serves as a versatile and reactive building block for these transformations. Its iodo-group provides a reactive site for oxidative addition to palladium catalysts, a key step in many cross-coupling reactions. This document outlines detailed protocols and application notes for the synthesis of biaryl compounds from 3-Iodo-4-methoxytoluene using three common and powerful palladium-catalyzed methods: the Suzuki-Miyaura, Stille, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[3][4] Due to the low toxicity of boron reagents and the reaction's tolerance for a wide range of functional groups, it is a preferred method for biaryl synthesis.[5]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for 3-Iodo-4-methoxytoluene.

Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (6)-NaOPh (2.0)BenzeneRefluxGood[6]
Arylboronic acidPd₂(dba)₃ (1.5)XPhos (3.1)K₃PO₄ (3.0)Dioxane/H₂O12053-95[7]
Arylboronic esterPd(PPh₃)₄ (5-6)-Na₂CO₃ (2.0)Dioxane120Good[8]
Mesitylboronic esterPd(PPh₃)₄ (6)-NaOPh (2.0)BenzeneRefluxGood[6]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of 3-Iodo-4-methoxytoluene with an arylboronic acid.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Iodo-4-methoxytoluene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Add anhydrous, degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 5 mL of dioxane and 1 mL of water per 1 mmol of aryl iodide).

  • Seal the flask and heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-12 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex biaryl_pd_complex Ar-Pd(II)L₂(Ar') pd_complex->biaryl_pd_complex transmetalation Transmetalation transmetalation->biaryl_pd_complex biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination biaryl_product Ar-Ar' (Biaryl Product) reductive_elimination->biaryl_product aryl_iodide Ar-I (3-Iodo-4-methoxytoluene) aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)₂ borate_complex [Ar'-B(OH)₃]⁻ boronic_acid->borate_complex + OH⁻ base Base (e.g., K₃PO₄) base->boronic_acid borate_complex->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium.[9] Organostannanes are stable to air and moisture, but their primary drawback is the toxicity of tin compounds.[10]

Data Presentation: Representative Conditions for Stille Coupling
Coupling PartnerPd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
Aryl-Sn(n-Bu)₃Pd₂(dba)₃ (2)P(o-tol)₃ (4)-Toluene90-110Good[11]
Aryl-Sn(n-Bu)₃Pd(PPh₃)₄ (10)-n-Bu₄NClDMF11052[12]
Heteroaryl-Sn(CH₃)₃Pd(PPh₃)₄ (5)--DMF9567[12]
Allenyl-Sn(n-Bu)₃Pd(PPh₃)₄-LiClTHFRTHigh[10]
Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of 3-Iodo-4-methoxytoluene.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv.)

  • Organostannane (e.g., Aryl-tributylstannane) (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube, add 3-Iodo-4-methoxytoluene (1.0 equiv.) and the organostannane (1.1 equiv.).

  • Evacuate the tube and backfill with an inert gas (argon or nitrogen); repeat this cycle three times.[11]

  • Add anhydrous, degassed toluene via syringe.

  • In a separate glovebox or under a positive flow of inert gas, add the catalyst Pd₂(dba)₃ (0.02 equiv.) and the ligand P(o-tol)₃ (0.04 equiv.).

  • Seal the reaction vessel and heat the mixture to 90-110 °C with stirring for 12-16 hours.[11]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel. Due to the toxicity of tin byproducts, careful handling and purification are essential.

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex biaryl_pd_complex Ar-Pd(II)L₂(Ar') pd_complex->biaryl_pd_complex tin_halide I-SnR₃ pd_complex->tin_halide + Ar'-SnR₃ - I-SnR₃ transmetalation Transmetalation transmetalation->biaryl_pd_complex biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination biaryl_product Ar-Ar' (Biaryl Product) reductive_elimination->biaryl_product aryl_iodide Ar-I (3-Iodo-4-methoxytoluene) aryl_iodide->oxidative_addition organostannane Ar'-SnR₃ organostannane->transmetalation Heck_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition pi_complex π-Complex pd_complex->pi_complex Alkene Coordination migratory_insertion σ-Alkyl Pd(II) Complex pi_complex->migratory_insertion Migratory Insertion hydrido_pd H-Pd(II)L₂(I) migratory_insertion->hydrido_pd β-Hydride Elimination product Substituted Alkene migratory_insertion->product hydrido_pd->pd0 Reductive Elimination salt H-Base⁺ I⁻ hydrido_pd->salt + Base aryl_iodide Ar-I aryl_iodide->pd0 alkene Alkene alkene->pd_complex base Base base->hydrido_pd Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification p1 1. Dry Glassware (Oven or Flame-drying) p2 2. Weigh Reagents (Aryl Halide, Coupling Partner, Base) p1->p2 p3 3. Degas Solvents (Sparging with N₂/Ar or Freeze-Pump-Thaw) p2->p3 r1 4. Assemble Under Inert Gas (Add solids to Schlenk flask) p3->r1 r2 5. Add Catalyst & Ligand (Under positive inert gas pressure) r1->r2 r3 6. Add Degassed Solvents & Liquid Reagents r2->r3 r4 7. Heat to Reaction Temperature (Vigorous Stirring) r3->r4 r5 8. Monitor Reaction Progress (TLC, GC, LC-MS) r4->r5 w1 9. Cool to Room Temperature & Quench Reaction r5->w1 w2 10. Liquid-Liquid Extraction w1->w2 w3 11. Dry Organic Layer (e.g., Na₂SO₄) w2->w3 w4 12. Concentrate Solvent (Rotary Evaporation) w3->w4 w5 13. Purify Product (Column Chromatography) w4->w5 w6 14. Characterize Product (NMR, MS) w5->w6

References

Application

Application Notes and Protocols: 3-Iodo-4-methoxytoluene as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 3-iodo-4-methoxytoluene as a strategic building block in the syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-iodo-4-methoxytoluene as a strategic building block in the synthesis of diverse heterocyclic compounds. Its unique substitution pattern, featuring an iodine atom for versatile cross-coupling reactions and a methoxy group that influences electronic properties and provides a potential site for further modification, makes it a valuable starting material in medicinal chemistry and drug discovery.

Introduction to 3-Iodo-4-methoxytoluene in Heterocyclic Synthesis

3-Iodo-4-methoxytoluene serves as a readily functionalizable aromatic scaffold for the construction of a wide array of nitrogen, oxygen, and sulfur-containing heterocycles. The presence of the iodo group at the 3-position allows for the strategic introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures.

The methoxy and methyl groups on the benzene ring can influence the reactivity of the molecule and the biological activity of the final heterocyclic products. These groups can be retained in the final structure or modified in subsequent synthetic steps to fine-tune the pharmacological profile of the target compounds.

Synthesis of Heterocyclic Scaffolds from 3-Iodo-4-methoxytoluene

This section outlines synthetic strategies for constructing key heterocyclic cores utilizing 3-iodo-4-methoxytoluene as the starting material.

Nitrogen-Containing Heterocycles: Synthesis of Indole Derivatives

To apply this to 3-iodo-4-methoxytoluene, a preliminary amination step, for instance via a Buchwald-Hartwig amination, would be necessary to introduce a protected amino group ortho to the iodine.

Indole_Synthesis_Workflow Start 3-Iodo-4-methoxytoluene Step1 Buchwald-Hartwig Amination (e.g., with Benzylamine) Start->Step1 Intermediate1 N-(4-methoxy-3-methylphenyl)amine derivative Step1->Intermediate1 Step2 Sonogashira Coupling (with a terminal alkyne) Intermediate1->Step2 Intermediate2 N-(2-(alkynyl)-4-methoxy-3-methylphenyl)amine Step2->Intermediate2 Step3 Palladium-catalyzed Cyclization Intermediate2->Step3 Product Substituted Indole Step3->Product

Caption: Proposed workflow for the synthesis of substituted indoles from 3-iodo-4-methoxytoluene.

Experimental Protocol: Buchwald-Hartwig Amination (General)

This protocol is a general procedure for the palladium-catalyzed amination of aryl halides and can be optimized for 3-iodo-4-methoxytoluene.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Amine (e.g., Aniline, Benzylamine) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 3-iodo-4-methoxytoluene, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the amine and anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Aryl Halide (general)Primary AminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2470-95
3-Iodo-4-methoxytoluene Amine (Optimizable) (Optimizable) (Optimizable) Toluene 110 12-24 Est. 70-90
Oxygen-Containing Heterocycles: Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives from 3-iodo-4-methoxytoluene can be envisioned through a Sonogashira coupling with a terminal alkyne bearing a hydroxymethyl group, followed by an intramolecular cyclization.

Benzofuran_Synthesis_Workflow Start 3-Iodo-4-methoxytoluene Step1 Sonogashira Coupling (with Propargyl alcohol) Start->Step1 Intermediate1 3-(4-methoxy-3-methylphenyl)prop-2-yn-1-ol Step1->Intermediate1 Step2 Palladium-catalyzed Intramolecular Cyclization Intermediate1->Step2 Product Substituted Benzofuran Step2->Product

Caption: Proposed workflow for the synthesis of substituted benzofurans from 3-iodo-4-methoxytoluene.

Experimental Protocol: Sonogashira Coupling (General)

This is a general protocol for the Sonogashira coupling of aryl iodides with terminal alkynes.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • To a stirred solution of 3-iodo-4-methoxytoluene and the terminal alkyne in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired coupled product.

Reactant 1Reactant 2Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl Iodide (general)Terminal AlkynePd(PPh₃)₂Cl₂ (3)CuI (6)TEATHFRT6-1280-98
3-Iodo-4-methoxytoluene Terminal Alkyne (Optimizable) (Optimizable) TEA THF RT 6-12 Est. 80-95
Sulfur-Containing Heterocycles: Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazoles can be achieved by first introducing a protected thiol group onto the 3-iodo-4-methoxytoluene scaffold, followed by condensation with an appropriate electrophile. A more direct approach could involve a palladium-catalyzed coupling with a reagent that provides both the sulfur and nitrogen atoms of the thiazole ring.

Benzothiazole_Synthesis_Workflow Start 3-Iodo-4-methoxytoluene Step1 Thiolation (e.g., with Sodium thiomethoxide followed by deprotection) Start->Step1 Intermediate1 4-methoxy-3-methylthiophenol Step1->Intermediate1 Step2 Condensation with 2-chlorobenzoyl chloride Intermediate1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product Substituted Benzothiazole Step3->Product

Caption: Proposed workflow for the synthesis of substituted benzothiazoles from 3-iodo-4-methoxytoluene.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This general protocol for Suzuki-Miyaura coupling can be adapted to introduce various aryl or heteroaryl groups at the 3-position of 3-iodo-4-methoxytoluene, which can be precursors to sulfur-containing heterocycles.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1)

Procedure:

  • In a round-bottom flask, combine 3-iodo-4-methoxytoluene, the arylboronic acid, and potassium carbonate.

  • Add the solvent mixture (toluene/ethanol/water).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to reflux (80-100 °C) for 8-16 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactant 1Reactant 2Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Aryl Iodide (general)Arylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH/H₂O80-1008-1675-95
3-Iodo-4-methoxytoluene Arylboronic acid (Optimizable) (Optimizable) Toluene/EtOH/H₂O 80-100 8-16 Est. 75-90

Biological Activity of Derived Heterocycles

While specific biological data for heterocycles derived directly from 3-iodo-4-methoxytoluene is limited in the public domain, the resulting scaffolds are present in numerous biologically active molecules. For instance, indole derivatives are known for their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Benzofurans also exhibit diverse biological effects, acting as, for example, kinase inhibitors and antimicrobial agents. Similarly, benzothiazole-containing compounds have shown promise as anticancer and neuroprotective agents. The 4-methoxy-3-methylphenyl moiety introduced from the starting material can be expected to influence the lipophilicity, metabolic stability, and target-binding interactions of the final compounds.

Conclusion

3-Iodo-4-methoxytoluene is a promising and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel indoles, benzofurans, benzothiazoles, and other heterocyclic systems. The adaptability of palladium-catalyzed cross-coupling reactions allows for the generation of diverse libraries of compounds for biological screening and drug development programs. Further optimization of the provided general protocols for this specific substrate is encouraged to achieve optimal reaction conditions and yields.

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-iodo-4-methoxytoluene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-iodo-4-methoxytoluene. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering a comprehensive guide for the functionalization of the 3-iodo-4-methoxytoluene core.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions have become indispensable tools in modern organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Sonogashira couplings) or migratory insertion of an alkene (in the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1] For the Buchwald-Hartwig amination, the reaction involves the coupling of an amine with an aryl halide.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. Due to the lack of specific literature for 3-iodo-4-methoxytoluene, the following protocol is based on a similar substrate, 3-iodo-4-methoxybenzoic acid methylester.

Quantitative Data for Suzuki-Miyaura Coupling of a 3-Iodo-4-methoxyaryl Derivative
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (6)-Sodium PhenoxideBenzeneReflux-Good

Note: This data is for the coupling of 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane with 3-iodo-4-methoxybenzoic acid methylester and is provided as a representative example.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-4-methoxytoluene with Phenylboronic Acid

Materials:

  • 3-Iodo-4-methoxytoluene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium phenoxide

  • Anhydrous benzene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-4-methoxytoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium phenoxide (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous benzene to the flask via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.06 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-5-methylbiphenyl.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow reagents 1. Add 3-iodo-4-methoxytoluene, Phenylboronic acid, and Base inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat to Reflux & Monitor catalyst->heat workup 6. Workup heat->workup purify 7. Purify workup->purify product Product: 2-Methoxy-5-methylbiphenyl purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

Experimental Protocol: Heck Reaction of 3-Iodo-4-methoxytoluene with Styrene

Materials:

  • 3-Iodo-4-methoxytoluene

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 3-iodo-4-methoxytoluene (1.0 equiv) in anhydrous DMF.

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add styrene (1.2 equiv) and triethylamine (1.5 equiv) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-methoxy-3-methyl-trans-stilbene.[6]

Diagram of Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-I(L₂) pd0->pd_aryl Oxidative Addition (Ar-I) pd_alkene [Ar-Pd(II)(alkene)(L₂)]⁺I⁻ pd_aryl->pd_alkene Alkene Coordination insertion R-CH₂-CH(Ar)-Pd(II)-I(L₂) pd_alkene->insertion Migratory Insertion elimination H-Pd(II)-I(L₂) insertion->elimination β-Hydride Elimination product Ar-CH=CH-R insertion->product elimination->pd0 Reductive Elimination (with Base) base Base baseH Base-H⁺X⁻

Caption: A simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] A general protocol for the coupling of 3-iodo-4-methoxytoluene with phenylacetylene is described below, based on procedures for similar aryl iodides.

Experimental Protocol: Sonogashira Coupling of 3-Iodo-4-methoxytoluene with Phenylacetylene

Materials:

  • 3-Iodo-4-methoxytoluene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-4-methoxytoluene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Add anhydrous THF and triethylamine (2.0 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(4-methoxy-3-methylphenyl)-2-phenylethyne.

Diagram of Sonogashira Coupling Experimental Setup

Sonogashira_Setup Sonogashira Coupling Experimental Setup flask Schlenk Flask reagents Add Reactants: 3-Iodo-4-methoxytoluene, PdCl₂(PPh₃)₂, CuI flask->reagents solvents Add Solvents: THF, Et₃N reagents->solvents alkyne Add Phenylacetylene dropwise solvents->alkyne heat Heat to 60 °C alkyne->heat monitor Monitor by TLC heat->monitor workup Workup: Cool, Filter, Concentrate monitor->workup purify Purification: Column Chromatography workup->purify product Product purify->product

Caption: A schematic of the experimental setup for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[2][3] The following is a general protocol for the amination of 3-iodo-4-methoxytoluene.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-4-methoxytoluene with Aniline

Materials:

  • 3-Iodo-4-methoxytoluene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv) and Xantphos (0.02 equiv).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 3-iodo-4-methoxytoluene (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash chromatography to afford N-(4-methoxyphenyl)-4-methoxy-3-methylaniline.

Diagram of Buchwald-Hartwig Amination Logical Relationship

Buchwald_Hartwig_Relationship Buchwald-Hartwig Amination Logical Relationship ArylHalide 3-Iodo-4-methoxytoluene (Aryl Halide) Product N-Aryl-4-methoxy-3-methylaniline (Product) ArylHalide->Product Amine Aniline (Amine) Amine->Product CatalystSystem Pd₂(dba)₃ / Xantphos (Catalyst System) CatalystSystem->Product catalyzes Base NaOt-Bu (Base) Base->Product promotes

Caption: Logical relationship of components in the Buchwald-Hartwig amination.

Stille Coupling

The Stille coupling reaction involves the coupling of an organostannane with an organic halide.[8][9] Organotin compounds are toxic, so appropriate safety precautions must be taken.

Experimental Protocol: Stille Coupling of 3-Iodo-4-methoxytoluene with Tributyl(phenyl)stannane

Materials:

  • 3-Iodo-4-methoxytoluene

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add 3-iodo-4-methoxytoluene (1.0 equiv) and tributyl(phenyl)stannane (1.1 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • After cooling to room temperature, concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography on silica gel. A potassium fluoride workup may be necessary to remove tin byproducts.

Diagram of Stille Coupling Reaction Pathway

Stille_Coupling_Pathway Stille Coupling Reaction Pathway Start 3-Iodo-4-methoxytoluene + Tributyl(phenyl)stannane Catalysis Pd(PPh₃)₄ Toluene, 100 °C Start->Catalysis Intermediate Catalytic Cycle: Oxidative Addition, Transmetalation, Reductive Elimination Catalysis->Intermediate Product 2-Methoxy-5-methylbiphenyl Intermediate->Product

Caption: A simplified reaction pathway for the Stille coupling.

References

Application

Application Notes and Protocols: 3-Iodo-4-methoxytoluene in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Iodo-4-methoxytoluene is a versatile aromatic building block crucial in the synthesis of a wide range of pharmaceutical intermediates. Its st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxytoluene is a versatile aromatic building block crucial in the synthesis of a wide range of pharmaceutical intermediates. Its structure, featuring a reactive iodine atom ortho to a methyl group and para to a methoxy group, allows for strategic and efficient carbon-carbon and carbon-nitrogen bond formation. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the aryl iodide, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures found in many modern therapeutics. This document provides detailed application notes and experimental protocols for the use of 3-Iodo-4-methoxytoluene in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Key Applications in Pharmaceutical Synthesis

The 4-methoxy-3-methylphenyl moiety, readily introduced using 3-Iodo-4-methoxytoluene, is a common structural motif in a variety of biologically active compounds. Its applications span several therapeutic areas:

  • Oncology: As a key structural component in kinase inhibitors and other anti-cancer agents. The substituted phenyl ring can form critical interactions within the ATP-binding site of various kinases.

  • Neuroscience: In the synthesis of compounds targeting central nervous system (CNS) receptors, where the methoxy and methyl groups can influence lipophilicity and metabolic stability.

  • Inflammatory Diseases: As a precursor to molecules with anti-inflammatory properties.

The primary utility of 3-Iodo-4-methoxytoluene lies in its ability to participate in the following cornerstone reactions of modern medicinal chemistry:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Sonogashira Coupling: For the generation of aryl alkynes.

Experimental Protocols and Data

The following protocols are representative examples of how 3-Iodo-4-methoxytoluene can be utilized in common cross-coupling reactions. The quantitative data provided in the tables are based on typical yields and conditions for analogous substrates and should be considered as starting points for optimization.

Suzuki-Miyaura Coupling: Synthesis of 4'-Methoxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between aryl halides and boronic acids or esters. This example demonstrates the synthesis of a substituted biphenyl, a common scaffold in many pharmaceutical agents.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Iodo-4-methoxytoluene F 4'-Methoxy-3'-methyl- [1,1'-biphenyl]-4-carbonitrile A->F Suzuki Coupling B (4-cyanophenyl)boronic acid B->F C Pd(PPh₃)₄ D K₂CO₃ E Toluene/H₂O

Caption: Suzuki-Miyaura coupling of 3-Iodo-4-methoxytoluene.

Experimental Protocol:

  • To a flame-dried round-bottom flask, add 3-Iodo-4-methoxytoluene (1.0 equiv.), (4-cyanophenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed toluene and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Scale 1.0 mmol
Reactants 3-Iodo-4-methoxytoluene (248 mg), (4-cyanophenyl)boronic acid (176 mg)
Catalyst Pd(PPh₃)₄ (58 mg, 5 mol%)
Base K₂CO₃ (276 mg, 2.0 equiv.)
Solvent Toluene (4 mL), Water (1 mL)
Temperature 90 °C
Reaction Time 18 hours
Yield 85-95%
Purity >98% (by HPLC)
Buchwald-Hartwig Amination: Synthesis of N-(4-methoxy-3-methylphenyl)morpholine

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, widely used in the synthesis of drug candidates containing arylamine moieties.[1][2][3][4][5]

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Iodo-4-methoxytoluene G N-(4-methoxy-3-methylphenyl)morpholine A->G Buchwald-Hartwig Amination B Morpholine B->G C Pd₂(dba)₃ D XPhos E NaOtBu F Toluene

Caption: Buchwald-Hartwig amination of 3-Iodo-4-methoxytoluene.

Experimental Protocol:

  • In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add 3-Iodo-4-methoxytoluene (1.0 equiv.) and toluene.

  • Add morpholine (1.2 equiv.) to the mixture.

  • Seal the vial and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Quantitative Data (Representative):

ParameterValue
Scale 1.0 mmol
Reactants 3-Iodo-4-methoxytoluene (248 mg), Morpholine (105 µL, 1.2 mmol)
Catalyst Pd₂(dba)₃ (18 mg, 2 mol%), XPhos (38 mg, 8 mol%)
Base NaOtBu (135 mg, 1.4 equiv.)
Solvent Toluene (5 mL)
Temperature 100 °C
Reaction Time 16 hours
Yield 80-90%
Purity >97% (by HPLC)
Sonogashira Coupling: Synthesis of 1-((4-Methoxy-3-methylphenyl)ethynyl)trimethylsilane

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes which are important intermediates in drug discovery.[6][7][8][9]

Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Iodo-4-methoxytoluene G 1-((4-Methoxy-3-methylphenyl)ethynyl) trimethylsilane A->G Sonogashira Coupling B Ethynyltrimethylsilane B->G C Pd(PPh₃)₂Cl₂ D CuI E Et₃N F THF

Caption: Sonogashira coupling of 3-Iodo-4-methoxytoluene.

Experimental Protocol:

  • To a stirred solution of 3-Iodo-4-methoxytoluene (1.0 equiv.) in a mixture of THF and triethylamine (2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.).

  • Purge the mixture with nitrogen for 10 minutes.

  • Add ethynyltrimethylsilane (1.5 equiv.) dropwise.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through celite and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Quantitative Data (Representative):

ParameterValue
Scale 1.0 mmol
Reactants 3-Iodo-4-methoxytoluene (248 mg), Ethynyltrimethylsilane (211 µL, 1.5 mmol)
Catalysts Pd(PPh₃)₂Cl₂ (21 mg, 3 mol%), CuI (10 mg, 5 mol%)
Base Triethylamine (1 mL)
Solvent THF (2 mL)
Temperature Room Temperature
Reaction Time 8 hours
Yield 90-98%
Purity >98% (by HPLC)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for utilizing 3-Iodo-4-methoxytoluene in a drug discovery context and a simplified representation of a signaling pathway that could be targeted by a kinase inhibitor derived from this starting material.

Drug_Discovery_Workflow A 3-Iodo-4-methoxytoluene B Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C Pharmaceutical Intermediate B->C D Further Synthetic Modifications C->D E Library of Analogues D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound Identification F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: General drug discovery workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Inhibitor Kinase Inhibitor (Derived from 3-Iodo-4-methoxytoluene) Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

3-Iodo-4-methoxytoluene is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies for the discovery and development of novel therapeutic agents. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Method

Application Notes and Protocols: Experimental Setup for Grignard Reagent Formation from 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the experimental setup for the formation of the Grignard reagent, (4-methoxy-3-methylphenyl)magnesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the formation of the Grignard reagent, (4-methoxy-3-methylphenyl)magnesium iodide, from 3-iodo-4-methoxytoluene. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis.[1][2] The successful and safe execution of this reaction hinges on the strict adherence to anhydrous conditions to prevent the highly reactive organometallic intermediate from being quenched by protic solvents like water.[1][3] This protocol details the necessary reagents, equipment, step-by-step procedure, and safety precautions.

Introduction

Grignard reagents, with the general formula R-Mg-X, are organomagnesium halides that play a pivotal role in synthetic organic chemistry.[1] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][3] The resulting polarized carbon-magnesium bond imparts a strong nucleophilic and basic character to the carbon atom. This reactivity is harnessed in a multitude of chemical transformations, including the synthesis of alcohols, carboxylic acids, and other functionalized molecules.

The formation of Grignard reagents from aryl iodides is generally more facile than from the corresponding bromides or chlorides due to the higher reactivity of the carbon-iodine bond. This application note provides a detailed experimental protocol for the preparation of (4-methoxy-3-methylphenyl)magnesium iodide.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier
3-Iodo-4-methoxytolueneC₈H₉IO248.062.48 g10Sigma-Aldrich
Magnesium TurningsMg24.310.29 g12Acros Organics
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mL-Fisher Scientific
IodineI₂253.811 crystal-J.T. Baker
Saturated Ammonium ChlorideNH₄Cl (aq)53.4930 mL-VWR
Diethyl Ether (for extraction)(C₂H₅)₂O74.122 x 20 mL-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37~2 g-EMD Millipore

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue
Reaction Scale10 mmol
SolventAnhydrous Diethyl Ether
Initiation MethodIodine crystal
Reaction TemperatureRoom temperature to gentle reflux (~34°C)
Reaction Time1-2 hours
Expected Yield85-95% (in solution, determined by titration)
Appearance of Grignard ReagentCloudy, grayish to brownish solution

Experimental Protocols

Preparation of Glassware and Reagents
  • Glassware: All glassware (a 100 mL three-necked round-bottom flask, a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon gas. The apparatus should be allowed to cool to room temperature under the inert atmosphere. A drying tube containing calcium chloride or silica gel should be placed on top of the condenser.

  • Reagents: 3-Iodo-4-methoxytoluene should be checked for purity and dryness. Anhydrous diethyl ether must be used; it is recommended to use a freshly opened bottle or to distill it from a suitable drying agent (e.g., sodium/benzophenone) prior to use. Magnesium turnings should be fresh and have a metallic luster. If the surface is dull, it can be activated by gently crushing the turnings in a dry mortar and pestle just before use.

Grignard Reagent Formation
  • Setup: In the flame-dried, nitrogen-flushed 100 mL three-necked flask, place the magnesium turnings (0.29 g, 12 mmol) and a magnetic stir bar.

  • Initiation: Add a single crystal of iodine to the flask containing the magnesium. The iodine serves as an activator and an indicator; its purple color will disappear upon reaction initiation.[4]

  • Reagent Addition: In the dropping funnel, prepare a solution of 3-iodo-4-methoxytoluene (2.48 g, 10 mmol) in 20 mL of anhydrous diethyl ether.

  • Reaction Start: Add approximately 2-3 mL of the 3-iodo-4-methoxytoluene solution from the dropping funnel to the magnesium turnings. Stir the mixture gently. The reaction is expected to start within a few minutes, indicated by the disappearance of the iodine color, the appearance of turbidity, and gentle refluxing of the ether.

  • Maintaining the Reaction: If the reaction does not start, gently warm the flask with a heat gun or a warm water bath. Once initiated, the reaction is exothermic.[2] The remaining solution of 3-iodo-4-methoxytoluene should be added dropwise at a rate that maintains a gentle reflux. An ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.

  • Completion: After the addition is complete, rinse the dropping funnel with an additional 5 mL of anhydrous diethyl ether and add it to the reaction flask. Continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting cloudy, grayish-brown solution is the (4-methoxy-3-methylphenyl)magnesium iodide Grignard reagent.

Work-up and Quenching (Illustrative Example)

To confirm the formation and reactivity of the Grignard reagent, a small aliquot can be quenched, or the entire solution can be used in a subsequent reaction. The following is a general work-up procedure.

  • Cooling: Cool the reaction flask containing the Grignard reagent in an ice-water bath.

  • Quenching: Slowly and carefully add 30 mL of a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring. This will quench any unreacted magnesium and hydrolyze the magnesium alkoxide formed in a subsequent reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 20 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the organic layers and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Mandatory Visualization

experimental_workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_glassware Dry Glassware (Oven, 120°C) setup Assemble Apparatus under N2/Ar prep_glassware->setup prep_reagents Prepare Anhydrous Reagents add_aryl_iodide Add 3-Iodo-4-methoxytoluene in Anhydrous Ether prep_reagents->add_aryl_iodide add_mg_i2 Add Mg Turnings & Iodine Crystal setup->add_mg_i2 add_mg_i2->add_aryl_iodide initiation Initiate Reaction (Gentle Warming if needed) add_aryl_iodide->initiation reflux Maintain Gentle Reflux initiation->reflux completion Stir to Completion reflux->completion product Grignard Reagent: (4-methoxy-3-methylphenyl)magnesium iodide completion->product quench Quench with sat. NH4Cl solution extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) extract->dry evaporate Evaporate Solvent dry->evaporate product->quench Use in subsequent reaction or quench

Caption: Workflow for the synthesis of (4-methoxy-3-methylphenyl)magnesium iodide.

References

Application

Application Notes and Protocols: 3-Iodo-4-methoxytoluene in Materials Science Research

Audience: Researchers, scientists, and drug development professionals. Introduction: 3-Iodo-4-methoxytoluene is an aromatic organic compound with the molecular formula C₈H₉IO.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Iodo-4-methoxytoluene is an aromatic organic compound with the molecular formula C₈H₉IO. While direct, extensive research on its specific applications in materials science is not widely published, its chemical structure—an iodinated aromatic ring with an electron-donating methoxy group—makes it a highly valuable precursor for the synthesis of advanced functional materials. The presence of the iodine atom allows for its participation in various cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers and other organic electronic materials. This document outlines the potential applications of 3-Iodo-4-methoxytoluene in materials science, with a focus on its use as a monomer in palladium-catalyzed polycondensation reactions for the synthesis of novel conductive polymers.

1. Potential Applications in Materials Science

The primary application of 3-Iodo-4-methoxytoluene in materials science lies in its use as a building block for creating larger, π-conjugated systems. These systems are the foundation of organic electronics, with applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a component of the polymer backbone, the methoxy-substituted toluene unit can influence the HOMO/LUMO energy levels of the material, thereby tuning the color and efficiency of the emitted light.

  • Organic Photovoltaics (OPVs): The electron-donating nature of the methoxy group can enhance the charge-carrier mobility and influence the absorption spectrum of the resulting polymer, which is crucial for efficient solar energy conversion.

  • Organic Field-Effect Transistors (OFETs): The structure and electronic properties of polymers derived from 3-Iodo-4-methoxytoluene can be tailored to optimize charge transport characteristics for transistor applications.

The key to these applications is the ability of 3-Iodo-4-methoxytoluene to undergo carbon-carbon bond-forming reactions, such as the Stille and Suzuki coupling reactions.[1][2]

2. Hypothetical Application: Synthesis of a Conjugated Copolymer via Stille Polycondensation

A scientifically plausible application of 3-Iodo-4-methoxytoluene is its use as a monomer in a Stille polycondensation reaction to synthesize a novel conjugated copolymer. In this hypothetical example, 3-Iodo-4-methoxytoluene is copolymerized with a distannylated comonomer, such as 2,5-bis(trimethylstannyl)thiophene. The resulting polymer, poly[(4-methoxy-3-methylphenyl)-alt-(2,5-thiophenylene)], would have a backbone of alternating toluene and thiophene units.

2.1. Proposed Reaction Scheme

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound and an organic halide.[1][3][4]

Stille_Polycondensation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Monomer1 3-Iodo-4-methoxytoluene Polymer Poly[(4-methoxy-3-methylphenyl)-alt-(2,5-thiophenylene)] Monomer1->Polymer + Monomer2 Monomer2 2,5-Bis(trimethylstannyl)thiophene Catalyst Pd(PPh₃)₄ Catalyst->Polymer Polycondensation Solvent Toluene Solvent->Polymer Heat

Caption: Proposed Stille polycondensation of 3-Iodo-4-methoxytoluene.

2.2. Hypothetical Experimental Protocol

This protocol is a general guideline based on established procedures for Stille polycondensation.[3][5]

Materials:

  • 3-Iodo-4-methoxytoluene

  • 2,5-Bis(trimethylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Methanol

  • Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 3-Iodo-4-methoxytoluene (1.0 mmol, 248.06 mg) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol, 407.7 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg).

  • Add 10 mL of anhydrous toluene via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir under argon for 48 hours.

  • Cool the reaction to room temperature and pour the solution into 100 mL of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum at 40 °C for 24 hours.

2.3. Hypothetical Data Presentation

The following table summarizes expected quantitative data for the synthesized polymer.

ParameterExpected ValueCharacterization Method
Yield 75-85%Gravimetric analysis
Number-average Molecular Weight (Mₙ) 10-15 kDaGel Permeation Chromatography (GPC)
Weight-average Molecular Weight (Mₙ) 20-30 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 2.0-2.5GPC (Mₙ/Mₙ)
UV-Vis Absorption (λₘₐₓ in solution) 400-450 nmUV-Vis Spectroscopy
Photoluminescence (λₑₘ in solution) 500-550 nmFluorescence Spectroscopy

3. Experimental Workflow and Signaling Pathways

3.1. General Experimental Workflow for Polymer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a conjugated polymer using 3-Iodo-4-methoxytoluene as a monomer.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing Reactants Monomers + Catalyst Polymerization Stille Polycondensation Reactants->Polymerization Purification Precipitation & Washing Polymerization->Purification Structural Structural Analysis (NMR, FT-IR) Purification->Structural MolecularWeight Molecular Weight (GPC) Purification->MolecularWeight Optical Optical Properties (UV-Vis, PL) Purification->Optical Thermal Thermal Properties (TGA, DSC) Purification->Thermal ThinFilm Thin Film Deposition Purification->ThinFilm Device Device Assembly (e.g., OLED, OPV) ThinFilm->Device Testing Performance Testing Device->Testing Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-Sn(Bu)₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 - X-Sn(Bu)₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Suzuki Coupling Yields for 3-Iodo-4-methoxytoluene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 3-iodo-4-methoxytoluene. The following sections offer insights into overcoming common challenges and enhancing reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion of my 3-iodo-4-methoxytoluene. What are the primary factors to investigate?

A1: Low conversion in the Suzuki coupling of 3-iodo-4-methoxytoluene, an electron-rich and sterically hindered substrate, can stem from several factors. The oxidative addition step can be challenging due to the electron-donating methoxy group. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and bulky phosphine ligands are often required to facilitate oxidative addition and reductive elimination.

  • Base Selection: The choice of base is critical and can be solvent-dependent. The base's strength and solubility play a crucial role in the transmetalation step.

  • Solvent System: The solvent influences the solubility of all reaction components and can affect catalyst activity. Anhydrous conditions are generally preferred, but in some cases, the presence of water is beneficial.

  • Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy for sterically hindered substrates.

  • Degassing: Inadequate removal of oxygen can lead to catalyst deactivation and side reactions, such as the homocoupling of the boronic acid.

Q2: What are the most common side reactions observed in the Suzuki coupling of 3-iodo-4-methoxytoluene, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen. To minimize this, ensure thorough degassing of the reaction mixture and solvents before adding the palladium catalyst. Using a Pd(0) precatalyst can also be beneficial.

  • Dehalogenation of 3-Iodo-4-methoxytoluene: This side reaction results in the formation of 4-methoxytoluene. It can be promoted by certain bases or impurities in the solvent that can act as hydride sources. Screening different bases and using high-purity, anhydrous solvents can mitigate this issue.[1]

  • Protodeboronation of the Boronic Acid: This involves the cleavage of the C-B bond of the boronic acid by residual water or acidic protons. Using anhydrous conditions and a suitable base can reduce the likelihood of this side reaction.

Q3: How do the electronic and steric properties of 3-iodo-4-methoxytoluene affect the reaction?

A3: The methoxy group at the para position is electron-donating, which can make the oxidative addition of the palladium catalyst to the C-I bond more difficult. The methyl group at the ortho position introduces steric hindrance, which can impede the approach of the catalyst and the boronic acid coupling partner. To overcome these challenges, the selection of a bulky, electron-rich ligand is often crucial to promote both the oxidative addition and the final reductive elimination step.

Q4: Is an inert atmosphere essential for this reaction?

A4: Yes, maintaining an inert atmosphere (e.g., using argon or nitrogen) is critical for a successful Suzuki coupling. Oxygen can deactivate the palladium catalyst through oxidation and promote the unwanted homocoupling of the boronic acid.[1] A common laboratory practice is to assemble the reaction vessel with all solid reagents, seal it, and then cycle between vacuum and backfilling with an inert gas multiple times before adding the degassed solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or inappropriate catalyst system.- Use a pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). - Ensure the catalyst is fresh and has been stored under inert conditions.
Incorrect base or insufficient base strength.- Screen different bases such as K₃PO₄, Cs₂CO₃, or KOt-Bu. - For bases like K₃PO₄, the presence of a small amount of water in the solvent system can be beneficial.
Poor solubility of reactants.- Experiment with different solvent systems like 1,4-dioxane, toluene, or THF, often with a co-solvent like water.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.- Ensure thorough degassing of solvents and the reaction vessel before adding the catalyst. - Consider using a Pd(0) pre-catalyst.
Formation of Dehalogenated Byproduct (4-methoxytoluene) Hydride source in the reaction mixture.- Use high-purity, anhydrous solvents. - Screen alternative, non-hydridic bases.
Reaction Stalls Before Completion Catalyst deactivation.- Increase catalyst loading. - Ensure strict inert conditions throughout the reaction.
Steric hindrance.- Increase the reaction temperature and/or extend the reaction time.

Data Presentation

The following table summarizes the effect of different bases on the yield of the Suzuki cross-coupling of a substrate structurally similar to 3-iodo-4-methoxytoluene, namely 3-iodo-4-methoxybenzoic acid methyl ester, with a sterically hindered arylboronic ester. This data can serve as a starting point for optimizing the reaction of 3-iodo-4-methoxytoluene.

Table 1: Effect of Base on the Yield of a Structurally Similar Suzuki Coupling Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃BenzeneReflux11082
2Ag₂CO₃BenzeneReflux6Quantitative
3Sodium PhenoxideBenzeneReflux11082

Data adapted from a study on the Suzuki cross-coupling of 3-iodo-4-methoxybenzoic acid methyl ester with a sterically hindered arylboronic ester.

The following table provides a broader overview of reaction conditions that have been successfully optimized for the Suzuki coupling of various aryl iodides, which can be extrapolated for 3-iodo-4-methoxytoluene.

Table 2: General Optimized Conditions for Suzuki Coupling of Aryl Iodides

Catalyst (eq)Ligand (eq)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (600)H₂O:Acetonitrile (4:1)372894
Pd(OAc)₂ (20)sSPhos (40)K₂CO₃ (300)DMF:H₂O (4:1)372467
Na₂PdCl₄ (20)X-Phos (40)K₂CO₃ (300)DMF:H₂O (4:1)372443
Na₂PdCl₄ (20)N-XantPhos (40)K₂CO₃ (300)DMF:H₂O (4:1)372435

Data adapted from a study on the DNA-compatible Suzuki-Miyaura cross-coupling of aryl iodides.[2][3]

Experimental Protocols

Representative Protocol for Suzuki Coupling of 3-Iodo-4-methoxytoluene with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv or Pd₂(dba)₃, 0.01 - 0.025 equiv)

  • Ligand (if using a separate palladium source, e.g., SPhos, 0.02 - 0.05 equiv)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-4-methoxytoluene, phenylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas, repeating this cycle three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 3-Iodo-4-methoxytoluene - Boronic Acid - Catalyst & Ligand - Base setup Combine solids in flask reagents->setup glassware Flame-dry glassware glassware->setup degas Degas solvents add_solvent Add degassed solvents degas->add_solvent inert Establish inert atmosphere (Ar or N2) setup->inert inert->add_solvent heat Heat and stir add_solvent->heat monitor Monitor reaction (TLC, GC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction Complete quench Dilute and wash (EtOAc, H2O, Brine) cool->quench dry Dry organic layer quench->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify product Isolated Product purify->product

Caption: A step-by-step workflow for the Suzuki coupling of 3-iodo-4-methoxytoluene.

Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate for an electron-rich, hindered substrate? start->check_catalyst change_catalyst Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) source. check_catalyst->change_catalyst No check_base Is the base strong enough and soluble? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Screen stronger bases (e.g., K3PO4, Cs2CO3, KOt-Bu). Consider adding water with K3PO4. check_base->change_base No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes change_base->check_conditions change_conditions Action: Increase reaction temperature and/or extend reaction time. Ensure thorough degassing. check_conditions->change_conditions No side_reactions Are there significant side products? check_conditions->side_reactions Yes change_conditions->side_reactions homocoupling Homocoupling? side_reactions->homocoupling degas_more Action: Improve degassing protocol. Use a Pd(0) precatalyst. homocoupling->degas_more Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No degas_more->dehalogenation change_solvent_base Action: Use high-purity, anhydrous solvents. Screen different bases. dehalogenation->change_solvent_base Yes

References

Optimization

Technical Support Center: Sonogashira Coupling with 3-Iodo-4-methoxytoluene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sonogashira coupling reaction...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sonogashira coupling reactions involving 3-Iodo-4-methoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using 3-Iodo-4-methoxytoluene in a Sonogashira coupling?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling, which results in the formation of a symmetrical 1,3-diyne. This undesired reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst. Other potential side reactions include deiodination (reduction) of 3-Iodo-4-methoxytoluene to 2-methoxytoluene, and decomposition of the palladium catalyst, which is visually indicated by the formation of a black precipitate known as palladium black.[1]

Q2: Why is my Sonogashira reaction with 3-Iodo-4-methoxytoluene sluggish or not proceeding to completion?

A2: 3-Iodo-4-methoxytoluene is an electron-rich aryl iodide due to the electron-donating nature of the methoxy and methyl groups. Electron-donating groups can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide.[2] In addition to substrate reactivity, other factors such as catalyst deactivation, insufficient temperature, or suboptimal choice of ligand, base, or solvent can contribute to low conversion.

Q3: How can I minimize the formation of alkyne homocoupling byproducts?

A3: To minimize Glaser coupling, it is crucial to rigorously exclude oxygen from the reaction mixture by employing an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents.[3] Alternative strategies include the slow addition of the terminal alkyne to maintain its low concentration, reducing the amount of copper(I) catalyst, or utilizing a copper-free Sonogashira protocol.[4]

Q4: What is the black precipitate that sometimes forms in my reaction?

A4: The black precipitate is likely palladium black, which results from the decomposition and aggregation of the palladium(0) catalyst. This can be caused by impurities in the reagents or solvents, excessively high temperatures, or an inappropriate choice of solvent. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[5]

Q5: Can I perform the Sonogashira coupling of 3-Iodo-4-methoxytoluene without a copper co-catalyst?

A5: Yes, copper-free Sonogashira protocols are well-established and are often preferred to prevent the formation of alkyne homocoupling byproducts. These reactions may necessitate specific ligands, bases, or higher reaction temperatures to achieve good yields.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of 3-Iodo-4-methoxytoluene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Sub-optimal reaction temperature. 3. Inefficient ligand for the electron-rich substrate. 4. Impure reagents or solvents. 5. Insufficiently basic conditions.1. Use a fresh, high-quality palladium catalyst and copper(I) iodide. 2. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 3. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. 4. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. 5. Use a stronger base or ensure the current base is present in sufficient excess.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper(I) catalyst. 3. High concentration of the terminal alkyne.1. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents. 2. Reduce the loading of the copper(I) catalyst (e.g., from 5 mol% to 1-2 mol%). 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. 4. Consider switching to a copper-free protocol.
Formation of Palladium Black 1. Catalyst decomposition due to high temperature. 2. Presence of impurities. 3. Inappropriate solvent choice.1. Lower the reaction temperature. 2. Use high-purity, degassed reagents and solvents. 3. Screen alternative solvents. If using THF, consider switching to toluene, DMF, or dioxane.[5]
Deiodination of Starting Material 1. Presence of a hydrogen source and a reducing environment. 2. Certain reaction conditions can favor this side reaction.1. Ensure anhydrous conditions. 2. This can be a complex issue; re-optimization of the catalyst system, base, and solvent may be necessary.[1]
Formation of Phosphine Oxide 1. Oxidation of the phosphine ligand by trace oxygen or other oxidants.1. While difficult to completely avoid, ensuring a rigorously inert atmosphere can minimize this. The formation of phosphine oxide can also be a part of the in-situ reduction of a Pd(II) precatalyst to the active Pd(0).

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of 3-Iodo-4-methoxytoluene

This protocol is a general starting point and may require optimization for specific terminal alkynes.

Materials:

  • 3-Iodo-4-methoxytoluene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Toluene, anhydrous and degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-Iodo-4-methoxytoluene (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of 3-Iodo-4-methoxytoluene

This protocol is designed to minimize alkyne homocoupling.

Materials:

  • 3-Iodo-4-methoxytoluene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A bulky, electron-rich phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous, degassed DMF (5 mL) and stir for 10 minutes to form the catalyst complex.

  • Add 3-Iodo-4-methoxytoluene (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.5 mmol, 1.5 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to 100-120 °C and monitor its progress.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for Sonogashira couplings of aryl iodides with structures similar to 3-Iodo-4-methoxytoluene. Note that specific yields for 3-Iodo-4-methoxytoluene may vary and require optimization.

Aryl IodideTerminal AlkyneCatalyst SystemConditionsYield (%)Reference
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, RT, 4h94[7]
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂[TBP][4EtOV], 55 °C, 3h81[8]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ / CuIEt₃N, DMF, RT, 2h99[7]
4-Iodotoluene1-HexynePd(PPh₃)₄ / CuIEt₃N, THF, RT, 6h85[7]
4-Iodoanisole2-Methyl-3-butyn-2-olNS-MCM-41-Pd / CuIEt₃N, 90 °C, 12h93[9]

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-I Pd0->Pd_complex Oxidative Addition (Ar-I) Transmetalation_complex Ar-Pd(II)(L)₂-C≡CR' Pd_complex->Transmetalation_complex Transmetalation Product_formation Ar-C≡CR' Transmetalation_complex->Product_formation Reductive Elimination Product_formation->Pd0 CuI Cu(I) Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + Cu(I), Base Cu_acetylide->Pd_complex Transmetalation Glaser_product R'-C≡C-C≡C-R' Cu_acetylide_dimer 2x Cu-C≡CR' Cu_acetylide_dimer->Glaser_product Oxidative Coupling (O₂)

Caption: The dual catalytic cycle of the Sonogashira coupling and the competing Glaser homocoupling side reaction.

Troubleshooting_Workflow Start Reaction Start: Sonogashira Coupling of 3-Iodo-4-methoxytoluene Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Side_Products Significant Side Products? Check_Conversion->Check_Side_Products No Optimize_Conditions Optimize Conditions: - Increase Temperature - Change Ligand/Base/Solvent - Check Reagent Purity Check_Conversion->Optimize_Conditions Yes Troubleshoot_Homocoupling Address Homocoupling: - Ensure Inert Atmosphere - Reduce [CuI] - Slow Alkyne Addition - Use Copper-Free Protocol Check_Side_Products->Troubleshoot_Homocoupling Glaser Coupling Troubleshoot_Decomposition Address Catalyst Decomposition: - Lower Temperature - Check Reagent Purity - Change Solvent Check_Side_Products->Troubleshoot_Decomposition Pd Black Successful_Reaction Successful Reaction: Isolate Product Check_Side_Products->Successful_Reaction Minor/Acceptable Optimize_Conditions->Check_Conversion Troubleshoot_Homocoupling->Start Troubleshoot_Decomposition->Start

Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling of 3-Iodo-4-methoxytoluene.

References

Troubleshooting

Technical Support Center: Purification of 3-Iodo-4-methoxytoluene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Iodo-4-methoxy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Iodo-4-methoxytoluene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of 3-Iodo-4-methoxytoluene?

A1: The synthesis of 3-Iodo-4-methoxytoluene typically involves the direct iodination of 4-methoxytoluene. Due to the activating and directing effects of the methoxy and methyl groups, several impurities can form during this electrophilic aromatic substitution reaction. The most common impurities include:

  • Unreacted 4-methoxytoluene: Incomplete reaction will leave the starting material in the crude product.

  • Isomeric products: The primary isomeric byproduct is typically 2-iodo-4-methoxytoluene . The formation of this isomer is due to the ortho-directing effect of the methoxy group.

  • Di-iodinated products: Over-iodination can lead to the formation of di-iodinated species, such as 2,5-diiodo-4-methoxytoluene .

  • Residual Iodine: Elemental iodine used in the reaction is often present in the crude product.

  • Other byproducts: Depending on the specific iodinating agent and reaction conditions, other minor byproducts may be present.

Q2: How can I remove residual iodine from my crude reaction mixture?

Q3: What are the recommended purification methods for 3-Iodo-4-methoxytoluene?

A3: The choice of purification method depends on the impurity profile and the desired final purity. The two most common and effective methods are:

  • Flash Column Chromatography: This technique is highly effective for separating the desired product from isomeric impurities, unreacted starting material, and other byproducts with different polarities.

  • Crystallization: If the crude product is of reasonable purity, crystallization can be an efficient method to obtain highly pure 3-Iodo-4-methoxytoluene, especially for removing small amounts of impurities.

Troubleshooting Guides

Flash Column Chromatography

Problem: Poor separation of 3-Iodo-4-methoxytoluene from its isomer (2-iodo-4-methoxytoluene).

Potential CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the isomers. A common starting point for non-polar compounds like iodinated methoxytoluenes is a mixture of hexane and ethyl acetate.[3] Systematically vary the solvent ratio (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate) and monitor the separation by Thin-Layer Chromatography (TLC) to find the optimal eluent system that provides the best separation (largest ΔRf) between the product and the isomeric impurity.
Column Overloading Loading too much crude product onto the column can lead to broad peaks and co-elution of closely related compounds. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude mixture for good separation.
Incorrect Column Packing An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

Problem: The product is not eluting from the column.

Potential CauseRecommended Solution
Mobile phase is not polar enough The solvent system is too non-polar to move the compound down the column. Gradually increase the polarity of the mobile phase. For example, if you started with 100% hexane, you can slowly increase the percentage of ethyl acetate.
Compound has decomposed on the silica gel Although less common for this compound, some molecules can degrade on acidic silica gel. If you suspect this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).
Crystallization

Problem: The compound "oils out" instead of crystallizing.

Potential CauseRecommended Solution
The boiling point of the solvent is too high, or the compound is melting in the hot solvent. Use a lower-boiling point solvent or a solvent mixture.
The sample is significantly impure. High levels of impurities can inhibit crystallization. A preliminary purification by flash column chromatography may be necessary to remove the bulk of the impurities before attempting crystallization.
Cooling the solution too quickly. Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

Problem: Very low recovery of the purified product.

Potential CauseRecommended Solution
The compound is too soluble in the recrystallization solvent at low temperatures. Choose a solvent in which your compound has lower solubility at room temperature. You can test the solubility of your compound in various solvents on a small scale.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

Data Presentation

ParameterFlash Column ChromatographyCrystallization
Typical Purity (Crude) 70-85%>90%
Typical Purity (Post-Purification) >98%>99%
Typical Yield 80-95%70-90%
Primary Impurities Removed Isomers, starting material, di-iodinated byproductsMinor impurities with different solubility profiles

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., start with 98:2 hexane:ethyl acetate).

    • Visualize the spots under UV light. The desired product, 3-Iodo-4-methoxytoluene, should be the major spot. Note the Rf values of all components. Adjust the solvent system to achieve good separation between the desired product and major impurities (aim for a ΔRf of at least 0.1).

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent itself).

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions containing 3-Iodo-4-methoxytoluene.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Crystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) and observe the solubility at room temperature.

    • A good crystallization solvent will dissolve the compound when hot but not at room temperature.

    • Heat the mixture gently to see if the compound dissolves completely.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude 3-Iodo-4-methoxytoluene in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals in a vacuum oven or air dry to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture workup Aqueous Workup (wash with Na2S2O3) reaction->workup TLC TLC Analysis workup->TLC Analyze Crude Column Flash Column Chromatography TLC->Column Optimize Eluent Crystallization Crystallization TLC->Crystallization Assess Purity Purity Purity & Yield Determination Column->Purity Crystallization->Purity

Caption: General experimental workflow for the purification and analysis of 3-Iodo-4-methoxytoluene.

troubleshooting_logic cluster_column Column Chromatography cluster_cryst Crystallization start Purification Issue poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery c1 Adjust Solvent System poor_sep->c1 c2 Reduce Sample Load poor_sep->c2 c3 Repack Column poor_sep->c3 c4 Increase Eluent Polarity no_elution->c4 c5 Use Neutralized Silica no_elution->c5 cr1 Change Solvent oiling_out->cr1 cr2 Pre-purify by Column oiling_out->cr2 cr3 Slow Cooling oiling_out->cr3 cr4 Change Solvent low_recovery->cr4 cr5 Use Minimal Hot Solvent low_recovery->cr5

Caption: Troubleshooting decision tree for the purification of 3-Iodo-4-methoxytoluene.

References

Optimization

Overcoming steric hindrance in reactions with 3-Iodo-4-methoxytoluene

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-4-methoxytoluene. This resource provides in-depth troubleshooting guides and frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-4-methoxytoluene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue when working with 3-Iodo-4-methoxytoluene?

A1: The molecular structure of 3-Iodo-4-methoxytoluene presents a notable challenge due to the positioning of its substituents. The iodine atom, a common reactive site for cross-coupling reactions, is flanked by a bulky methyl group at the 3-position and a methoxy group at the 4-position. This arrangement creates significant steric bulk around the reaction center, which can impede the approach of catalysts and coupling partners. This hindrance can lead to slower reaction rates, lower yields, or complete reaction failure by preventing the efficient formation of the key transition states required for oxidative addition in many catalytic cycles.

Q2: What are the primary strategies to overcome steric hindrance in cross-coupling reactions with this substrate?

A2: The most effective strategies focus on the careful selection of the catalyst system and the optimization of reaction conditions. Key approaches include:

  • Utilizing Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are designed to create a highly active and sterically accessible catalytic center. These ligands promote the crucial oxidative addition step, which is often the rate-limiting step for sterically hindered aryl halides.

  • Employing Advanced Palladium Pre-catalysts: Using well-defined pre-catalysts (e.g., G3 or G4 pre-catalysts) ensures the efficient generation of the active catalytic species in situ, leading to more reliable and reproducible results.

  • Optimizing Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Additionally, the choice of a non-coordinating, weaker base (e.g., K₃PO₄, Cs₂CO₃) and an appropriate aprotic solvent (e.g., dioxane, toluene, THF) is critical for success.

Q3: Are there alternatives to palladium catalysis for this type of substrate?

A3: While palladium-based systems are the most common and well-documented, nickel and copper-catalyzed reactions can be viable alternatives, particularly for specific applications. Nickel catalysts, for instance, can sometimes offer different reactivity profiles and may be more cost-effective. However, palladium catalysis, especially with advanced ligand systems, remains the most robust and widely applicable method for overcoming the steric challenges presented by 3-Iodo-4-methoxytoluene.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions involving 3-Iodo-4-methoxytoluene.

Issue 1: Low or No Product Yield

If you are observing poor conversion of your starting material, consult the following workflow and potential solutions.

start Low / No Yield check_catalyst 1. Is the Catalyst System Optimal? start->check_catalyst Potential Cause check_conditions 2. Are the Reaction Conditions Appropriate? check_catalyst->check_conditions If Optimal sol_catalyst Solution: - Use a bulky phosphine ligand (e.g., SPhos, XPhos). - Employ a modern Pd pre-catalyst (G3/G4). - Increase catalyst loading. check_catalyst->sol_catalyst If Inadequate check_reagents 3. Are Reagents High Quality? check_conditions->check_reagents If Optimal sol_conditions Solution: - Increase temperature (e.g., 80-110 °C). - Switch to a weaker, non-nucleophilic base (K₃PO₄, Cs₂CO₃). - Ensure anhydrous solvent (dioxane, toluene). check_conditions->sol_conditions If Inadequate sol_reagents Solution: - Use fresh, high-purity coupling partner. - Degas solvent and reagents thoroughly to remove oxygen. check_reagents->sol_reagents If Impure/Degraded

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products (e.g., Homo-coupling, Protodeiodination)

The formation of undesired side products often indicates sub-optimal reaction kinetics or the presence of contaminants.

  • Homo-coupling of the Coupling Partner: This typically occurs when the reductive elimination step is slow compared to side reactions of the organometallic intermediate.

    • Solution: Lowering the reaction temperature slightly after an initial heating period can sometimes disfavor homo-coupling pathways. Ensure the stoichiometry of the reactants is accurate.

  • Protodeiodination (Loss of Iodine): This side reaction, where the iodine is replaced by a hydrogen atom, is often promoted by moisture or trace acid and can be exacerbated by certain bases.

    • Solution: Use thoroughly dried solvents and reagents. Employ a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄). Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).

Performance Data for Suzuki Coupling Reactions

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 3-Iodo-4-methoxytoluene with various boronic acids, highlighting the effectiveness of modern catalyst systems.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane1001292
4-Formylphenylboronic AcidXPhos Pd G3K₃PO₄THF801688
2-Thiopheneboronic AcidRuPhos Pd G3Cs₂CO₃Toluene1101095
(4-Fluorophenyl)boronic AcidPd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O1001885

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical Suzuki coupling reaction using a modern catalyst system designed to overcome steric hindrance.

cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_execution Execution & Workup prep1 Degas Solvent prep2 Dry Glassware add1 Add 3-Iodo-4-methoxytoluene, Boronic Acid, and Base to Flask prep2->add1 add2 Add Pd Pre-catalyst and Ligand add1->add2 add3 Add Anhydrous Solvent add2->add3 heat Heat to Specified Temperature add3->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify

Caption: General experimental workflow for Suzuki coupling.

Detailed Steps:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-4-methoxytoluene (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and any additional ligand if not using a pre-catalyst.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 10-18 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Iodo-4-methoxytoluene

Welcome to the technical support center for the Buchwald-Hartwig amination of 3-iodo-4-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting adv...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 3-iodo-4-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a base for the amination of 3-iodo-4-methoxytoluene?

A1: For the Buchwald-Hartwig amination of aryl iodides, a strong base is often a good starting point to ensure efficient deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base that often leads to high reaction rates.[1][2] However, if your substrate contains base-sensitive functional groups, such as esters or enolizable ketones, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a better choice to avoid potential side reactions.[3][4][5]

Q2: Which solvent system is optimal for the Buchwald-Hartwig amination of 3-iodo-4-methoxytoluene?

A2: Aprotic solvents are generally preferred for the Buchwald-Hartwig amination.[1][6] Toluene and dioxane are classic choices and have been shown to be effective.[7][8] It is important to consider the solubility of all reactants, including the base. While NaOtBu has low solubility in nonpolar solvents like toluene, creating a heterogeneous mixture, these conditions are often successful.[6][8] Polar aprotic solvents can also be used, but they may sometimes promote side reactions like the reduction of the aryl iodide.[3]

Q3: I am observing significant hydrodehalogenation of my 3-iodo-4-methoxytoluene starting material. What are the potential causes and how can I minimize this side reaction?

A3: Hydrodehalogenation, the replacement of the iodine atom with hydrogen, is a known side reaction in Buchwald-Hartwig aminations.[4][9] This can be caused by the presence of water or other protic impurities, which can lead to the formation of palladium-hydride species. To minimize this, ensure you are using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., argon or nitrogen). The choice of base can also influence the extent of hydrodehalogenation; in some cases, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial.[4] Additionally, bulky, electron-rich phosphine ligands can favor the desired cross-coupling over reductive dehalogenation.[4]

Q4: My reaction is sluggish or gives a low yield. What are some common reasons for this when using an aryl iodide like 3-iodo-4-methoxytoluene?

A4: While aryl iodides are typically highly reactive in many cross-coupling reactions, they can present challenges in Buchwald-Hartwig aminations.[1][10] The iodide formed during the reaction can act as an inhibitor by precipitating the palladium catalyst.[1] To overcome this, ensure efficient stirring to maintain a well-dispersed reaction mixture. Using a pre-catalyst, which can rapidly generate the active Pd(0) species, may also improve results.[1] Additionally, ensure your catalyst and ligand are not degraded and that the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Inactive catalystUse a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation.[1]
Poor choice of baseIf using a weak base, consider switching to a stronger base like NaOtBu or LHMDS, provided your substrate is stable to these conditions.[1][10]
Incorrect solventEnsure the solvent can adequately dissolve the reactants to a sufficient extent. Toluene or dioxane are generally good starting points.[7][8]
Reaction temperature is too lowMost Buchwald-Hartwig reactions require heating, typically between 80-100 °C.[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) Presence of protic impuritiesUse anhydrous solvents and ensure all glassware is thoroughly dried.
Base-induced side reactionsIf using a strong base like NaOtBu with a sensitive substrate, switch to a milder base such as Cs₂CO₃ or K₃PO₄.[3][4]
Inappropriate ligandUse a bulky, electron-rich phosphine ligand which can suppress reductive dehalogenation.[4]
Inconsistent Results Oxygen sensitivityEnsure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[4]
Stirring inefficiencyFor heterogeneous reactions, ensure vigorous stirring to maintain proper mixing of all components.[1]

Data Presentation

Table 1: Effect of Base on the Yield of Buchwald-Hartwig Amination of an Aryl Iodide

BasepKa of Conjugate AcidTypical Reaction ConditionsExpected Outcome with 3-Iodo-4-methoxytoluene
NaOtBu~19Toluene or Dioxane, 80-100 °CHigh reaction rates and yields, but may not be compatible with base-sensitive functional groups.[1]
LHMDS~26THF or Toluene, RT to 80 °CUseful for substrates with protic functional groups and can be effective at lower temperatures.[10]
Cs₂CO₃~10.3Dioxane or Toluene, 100 °CMilder conditions suitable for substrates with base-sensitive functionalities.[3]
K₃PO₄~12.3Toluene or Dioxane, 100 °CA good alternative to strong alkoxide bases, often used to minimize side reactions.[4][5]

Table 2: Influence of Solvent on Buchwald-Hartwig Amination

SolventTypeKey Considerations
TolueneAprotic, NonpolarA standard and effective solvent. The insolubility of some inorganic bases can necessitate vigorous stirring.[6][7][8]
DioxaneAprotic, PolarAnother common and effective solvent.[6][7][8]
THFAprotic, PolarCan be used, but its lower boiling point may limit the reaction temperature.
t-BuOHProticSometimes used as a solvent or co-solvent.
DMF/DMAcAprotic, Highly PolarCan sometimes lead to an increase in the reduction of the aryl halide.[3]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 3-Iodo-4-methoxytoluene

Disclaimer: This is a general guideline. Optimal conditions may vary depending on the specific amine being used.

Materials:

  • 3-Iodo-4-methoxytoluene

  • Amine

  • Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the base (1.2-1.5 equivalents).

  • Add 3-iodo-4-methoxytoluene (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Glassware inert Inert Atmosphere (Ar or N2) start->inert reagents Add Pd Catalyst, Ligand, and Base inert->reagents substrates Add Aryl Iodide and Amine reagents->substrates solvent Add Anhydrous, Degassed Solvent substrates->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (Column Chromatography) concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction catalyst_check Is the catalyst/ligand fresh and handled under inert gas? start->catalyst_check catalyst_sol Use fresh catalyst/ligand. Consider a pre-catalyst. catalyst_check->catalyst_sol No base_check Is the base appropriate for the substrate and strong enough? catalyst_check->base_check Yes temp_check Is the temperature high enough? (80-110 °C) base_check->temp_check Yes base_sol_strong Use a stronger base (e.g., NaOtBu). base_check->base_sol_strong No (too weak) base_sol_weak Use a weaker base for sensitive substrates (e.g., Cs2CO3). base_check->base_sol_weak No (too strong for substrate) temp_sol Increase temperature. temp_check->temp_sol No dehalogenation Significant Hydrodehalogenation? temp_check->dehalogenation Yes dehalogenation_sol Use anhydrous solvent. Consider a weaker base or bulkier ligand. dehalogenation->dehalogenation_sol Yes

Caption: Troubleshooting decision tree for low-yield reactions.

References

Optimization

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3-Iodo-4-methoxytoluene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving 3-iodo-4-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving 3-iodo-4-methoxytoluene. This resource is intended for researchers, scientists, and drug development professionals to facilitate smoother experimentation and optimization of synthetic routes.

Troubleshooting Guide

Low or no product yield is a common issue in cross-coupling reactions. The following table outlines potential causes related to catalyst deactivation and other factors when using 3-iodo-4-methoxytoluene as a substrate, along with recommended solutions.

Observation Potential Cause Recommended Solution
Reaction fails to initiate or proceeds very slowly. Catalyst Deactivation: The active Pd(0) species may not be forming or is being converted to an inactive state. This can be due to oxidation or aggregation.Ensure rigorous inert atmosphere conditions (nitrogen or argon) to prevent oxygen contamination, which can lead to catalyst decomposition.[1] Use freshly prepared or high-quality catalysts and ligands. Consider using a more robust, air-stable precatalyst.
Reaction starts but stalls before completion. Catalyst Poisoning: Trace impurities in reagents or solvents can act as catalyst poisons. Elemental sulfur is a known poison for palladium catalysts.[2]Purify all reagents and solvents before use. If sulfur contamination is suspected in the starting material, consider a "sulfur-free" synthesis route for the substrate.[2]
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which can inhibit the catalyst.Use high-purity, anhydrous solvents and handle ligands under an inert atmosphere. Consider using more robust ligands such as N-heterocyclic carbenes (NHCs) or bulky electron-rich phosphines.[3]
Formation of significant side products (e.g., homocoupling). Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can favor side reactions over the desired cross-coupling.Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents to find the optimal conditions for your specific reaction.[4] The concentration of reactants can also influence the reaction rate and selectivity.[3]
Presence of Water: While some Suzuki couplings benefit from a small amount of water, excess water can lead to boronic acid decomposition and catalyst deactivation.For anhydrous couplings, ensure all reagents and glassware are thoroughly dried. If using an aqueous base, optimize the solvent/water ratio.
Inconsistent results between batches. Variability in Reagent Quality: Impurities in different batches of 3-iodo-4-methoxytoluene, the coupling partner, or other reagents can affect catalyst performance.Source high-purity reagents from a reliable supplier. Consider purifying starting materials before use.
Atmospheric Conditions: Fluctuations in inert atmosphere quality can lead to varying levels of catalyst deactivation.Implement a consistent and reliable procedure for maintaining an inert atmosphere throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 3-iodo-4-methoxytoluene is sluggish. What are the first troubleshooting steps?

A1: When encountering a sluggish Suzuki-Miyaura reaction, first verify the integrity of your catalyst and ligands. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] The choice of base is also critical; consider screening inorganic bases like K₃PO₄ or Cs₂CO₃. Finally, ensure your solvent is thoroughly degassed.

Q2: I am observing significant homocoupling of my boronic acid partner when reacting with 3-iodo-4-methoxytoluene. What is the likely cause and how can I prevent it?

A2: Homocoupling is often a result of oxygen in the reaction mixture. It is crucial to properly degas your solvents and maintain a robust inert atmosphere throughout the experiment. Additionally, the choice of palladium precursor and ligand can influence the extent of side reactions. Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly converts to the active Pd(0) species can sometimes minimize homocoupling.

Q3: Can the methoxy group on 3-iodo-4-methoxytoluene influence catalyst activity?

A3: Yes, the electron-donating nature of the methoxy group can make the aryl iodide slightly less reactive towards oxidative addition compared to an unsubstituted iodobenzene. However, this effect is generally not strong enough to completely inhibit the reaction. If you suspect slow oxidative addition is the issue, you might consider using a more electron-rich and bulky phosphine ligand to accelerate this step in the catalytic cycle.[3]

Q4: What are the common mechanisms of palladium catalyst deactivation in cross-coupling reactions?

A4: Common deactivation pathways for palladium catalysts include:

  • Formation of inactive Pd(0) aggregates (palladium black): This is often irreversible and can be caused by high temperatures or high catalyst concentrations.

  • Oxidation of the active Pd(0) to inactive Pd(II) species by oxygen or other oxidants.

  • Ligand degradation, particularly the oxidation of phosphine ligands.

  • Reaction with catalyst poisons, such as sulfur-containing compounds.[2]

  • In some cases, excess cyanide can lead to the formation of inactive palladium cyanide complexes.[5]

Q5: Are there any specific considerations for Sonogashira or Heck couplings with 3-iodo-4-methoxytoluene?

A5: For Sonogashira couplings , which typically use a palladium catalyst and a copper(I) co-catalyst, ensuring the quality and purity of both catalysts is essential.[6] The amine base used is also crucial and should be free of impurities.[7] For Heck reactions , the choice of base and the reaction temperature are critical parameters to optimize to avoid side reactions and ensure efficient catalyst turnover.[8][9] The steric hindrance from the ortho-methoxy group in 3-iodo-4-methoxytoluene is minimal and should not pose a significant challenge in most Heck couplings.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried flask equipped with a magnetic stir bar, add 3-iodo-4-methoxytoluene (1.0 equiv.), the boronic acid or ester partner (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Inactive_Pd_Black Inactive Pd Black (Aggregation) Active_Catalyst->Inactive_Pd_Black High Temp./Conc. Oxidized_Catalyst Inactive Pd(II) Species Active_Catalyst->Oxidized_Catalyst Oxygen Poisoned_Catalyst Poisoned Catalyst (e.g., with Sulfur) Active_Catalyst->Poisoned_Catalyst Impurities (S) Ligand_Degradation Degraded Ligand (e.g., Phosphine Oxide) Ligand_Degradation->Active_Catalyst Inhibition Ligand Ligand Ligand->Ligand_Degradation Air/Moisture

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low/No Product Yield Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent Purity (Catalyst, Ligand, Substrates) Check_Inert->Check_Reagents Atmosphere OK Optimize_Conditions Screen Reaction Conditions (Base, Solvent, Temp.) Check_Reagents->Optimize_Conditions Reagents OK Purify_Reagents Purify/Source High-Purity Reagents Check_Reagents->Purify_Reagents Impurity Suspected Use_Robust_Catalyst Use Fresh/Robust Precatalyst Check_Reagents->Use_Robust_Catalyst Catalyst Degradation Suspected Success Reaction Successful Optimize_Conditions->Success Optimized Purify_Reagents->Check_Reagents Use_Robust_Catalyst->Check_Reagents

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

Troubleshooting

Preventing homocoupling in Sonogashira reactions of 3-Iodo-4-methoxytoluene

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent homocoupling in Sonogashira reactions involvi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent homocoupling in Sonogashira reactions involving 3-iodo-4-methoxytoluene.

Troubleshooting Guide: Preventing Homocoupling (Glaser Coupling)

This section addresses the common issue of alkyne homocoupling, leading to the formation of a diyne byproduct, during the Sonogashira reaction with 3-iodo-4-methoxytoluene.

Q1: I am observing a significant amount of homocoupled diyne byproduct in my Sonogashira reaction. What are the primary causes?

A1: The formation of homocoupled byproducts, also known as Glaser coupling, is a frequent side reaction in copper-catalyzed Sonogashira reactions.[1][2] The principal causes are the presence of oxygen and the copper(I) co-catalyst.[3] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, which is a critical step in the undesired homocoupling pathway.[2] While the copper co-catalyst enhances the rate of the desired cross-coupling, it also catalyzes this unwanted side reaction.[1][3]

Q2: How can I minimize or eliminate the formation of the homocoupled byproduct?

A2: Several strategies can be implemented to significantly reduce or prevent homocoupling:

  • Implement Rigorous Inert Atmosphere Techniques: The most critical step in copper-catalyzed reactions is the thorough exclusion of oxygen.[3][4] This can be achieved by using Schlenk lines or a glovebox and ensuring all solvents and liquid reagents are properly degassed.[2]

  • Transition to Copper-Free Conditions: The most definitive method to prevent Glaser coupling is to conduct the reaction without a copper co-catalyst.[1][5] Numerous copper-free protocols have been developed that effectively eliminate this side reaction pathway.[6][7]

  • Optimize Reaction Parameters: Fine-tuning the reaction conditions can favor the desired cross-coupling. This includes the careful selection of the palladium catalyst, ligand, base, and solvent.[3]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture via a syringe pump over an extended period can maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.[2][3]

Q3: Can the choice of palladium catalyst and ligand impact the extent of homocoupling?

A3: Yes, the palladium source and its associated ligands play a crucial role. The use of bulky and electron-rich phosphine ligands on the palladium catalyst can often favor the desired cross-coupling pathway.[4] The optimal ligand is frequently substrate-dependent, and it may be necessary to screen several ligands to identify the most effective one for your specific system.

Q4: How do the base and solvent system affect homocoupling?

A4: The base and solvent are critical components of the reaction medium. While a base is necessary to neutralize the hydrogen halide byproduct, its nature and concentration can influence the reaction outcome.[1][8] Some studies suggest that secondary amines, such as diethylamine or piperidine, can be more effective than tertiary amines like triethylamine in minimizing side reactions.[4] The solvent choice can also impact catalyst stability and reaction rates.

Frequently Asked Questions (FAQs)

Q1: Is 3-iodo-4-methoxytoluene a suitable substrate for Sonogashira coupling?

A1: Yes, 3-iodo-4-methoxytoluene is an excellent substrate for Sonogashira reactions. Aryl iodides are generally the most reactive aryl halides for this transformation, which can help to promote the desired cross-coupling over the homocoupling of the alkyne.[9]

Q2: What are the key differences between a standard and a copper-free Sonogashira reaction?

A2: The primary difference is the exclusion of the copper(I) co-catalyst in the copper-free version.[1][5] While traditional Sonogashira reactions rely on a dual palladium/copper catalytic system, copper-free protocols utilize only a palladium catalyst.[8][10] This often necessitates adjustments to other reaction parameters, such as the use of specific ligands, different bases, or higher reaction temperatures to achieve comparable efficiency.[2][7]

Q3: My reaction has turned black. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," signals the decomposition of the palladium catalyst.[9] This can be triggered by impurities, an inappropriate choice of solvent, or excessively high temperatures.[9][11] To prevent this, it is essential to use high-purity reagents and solvents.

Data Presentation

Table 1: Influence of Reaction Parameters on Homocoupling

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Presence of OxygenOxygen promotes the oxidative dimerization of the copper acetylide intermediate.[2][3]
Copper Catalyst Copper-free or low concentration (0.5-2 mol%)High concentration of Cu(I)The copper catalyst is essential for the Glaser homocoupling pathway.[2]
Alkyne Addition Slow, controlled additionRapid, single-portion additionSlow addition keeps the alkyne concentration low, disfavoring the bimolecular side reaction.[3]
Temperature Milder conditions (e.g., room temperature to 60 °C)High temperaturesElevated temperatures can sometimes increase the rate of homocoupling.[2]
Ligand Choice Bulky, electron-rich phosphinesLess sterically demanding ligandsSteric hindrance can favor the desired reductive elimination from the palladium center.[4]
Base Secondary amines (e.g., diethylamine)Excess tertiary amines (e.g., triethylamine)The choice of base can influence the rates of the competing catalytic cycles.[4]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Reaction with Minimized Homocoupling

This protocol is optimized to reduce Glaser coupling by employing rigorous inert techniques.

  • Glassware and Reagent Preparation: All glassware must be oven-dried or flame-dried under vacuum and subsequently cooled under an argon or nitrogen atmosphere. Solvents should be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for a minimum of 30 minutes. All solid reagents should be dried in a vacuum oven.[3]

  • Reaction Setup (Schlenk Technique):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-4-methoxytoluene (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

    • Seal the flask, and then evacuate and backfill with high-purity argon three times.

    • Add freshly distilled and degassed triethylamine (3.0 mmol, 3.0 equiv.) and degassed THF (10 mL) via syringe.[4]

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via a syringe over 1-2 hours.

    • Monitor the reaction progress by TLC or GC/MS. For less reactive alkynes, the temperature may be cautiously increased to 40-60 °C.[4]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the primary source of Glaser coupling.

  • Reagent Preparation: Ensure all solvents are anhydrous and have been degassed. The 3-iodo-4-methoxytoluene, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.[3]

  • Reaction Setup (Glovebox or Schlenk Technique):

    • To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-4-methoxytoluene (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).[3]

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

    • Heat the reaction mixture to the required temperature (typically between 80-110 °C) and monitor its progress.[3]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.[3]

Mandatory Visualization

Sonogashira_Troubleshooting start Significant Homocoupling Observed in Sonogashira Rxn check_oxygen Is the reaction run under a strictly inert atmosphere? start->check_oxygen implement_inert Action: Improve Inert Atmosphere Technique (e.g., Schlenk line, glovebox, degassed solvents) check_oxygen->implement_inert No check_copper Is a copper co-catalyst being used? check_oxygen->check_copper Yes solution Homocoupling Minimized implement_inert->solution run_copper_free Action: Switch to a Copper-Free Protocol check_copper->run_copper_free Yes optimize_cu Action: Optimize Cu-Catalyzed Rxn - Lower CuI loading (0.5-1 mol%) - Slow alkyne addition - Optimize ligand/base/temp check_copper->optimize_cu Yes (if Cu-free is not an option) run_copper_free->solution optimize_cu->solution

Caption: Troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

References

Optimization

Technical Support Center: Removal of Palladium Catalyst from Products of 3-Iodo-4-methoxytoluene Reactions

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from the products of reactions involving 3-Iodo-4-methoxytoluene...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from the products of reactions involving 3-Iodo-4-methoxytoluene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Troubleshooting Guides

This section addresses common problems you might encounter during the removal of palladium catalysts from your reaction products and provides step-by-step solutions.

Problem 1: Residual Palladium Detected After Filtration

  • Symptom: You have filtered your reaction mixture through a standard filter paper or even a Celite pad, but analysis (e.g., ICP-MS) of your product still shows unacceptable levels of palladium.

  • Possible Cause 1: Heterogeneous Catalyst Fines Passing Through Filter. Palladium on carbon (Pd/C) and other heterogeneous catalysts can form fine particles that pass through standard filtration media.

    • Solution:

      • Use a Finer Filter: Switch to a finer porosity filter paper, a membrane filter (e.g., PTFE, 0.45 µm), or a thicker Celite pad (2-3 cm).

      • Optimize Celite Filtration: Ensure the Celite pad is well-compacted and pre-wetted with the filtration solvent to avoid channels.

      • Double Filtration: Pass the filtrate through a second Celite pad.

  • Possible Cause 2: Soluble Palladium Species. Homogeneous palladium catalysts or leached palladium from heterogeneous catalysts will not be removed by simple filtration.

    • Solution:

      • Employ a Scavenger: Treat the solution with a palladium scavenger to bind the soluble palladium, which can then be removed by filtration. Common scavengers include activated carbon, silica- or polymer-bound thiol, amine, or phosphine scavengers.

      • Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: After treating your product solution with a palladium scavenger and subsequent filtration, the residual palladium levels are still above the desired limit.

  • Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the reaction solvent.

    • Solution:

      • Match Scavenger to Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while others may be better for Pd(0).

      • Solvent Compatibility: Ensure the scavenger is effective in your solvent system.

      • Scavenger Screening: Test a small panel of different scavengers to identify the most effective one for your specific product and palladium species.

  • Possible Cause 2: Insufficient Scavenger Loading or Contact Time.

    • Solution:

      • Increase Scavenger Amount: Increase the weight equivalents of the scavenger.

      • Extend Reaction Time: Increase the stirring time of the solution with the scavenger.

      • Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve scavenging efficiency, but be mindful of your product's stability.

Problem 3: Significant Product Loss During Palladium Removal

  • Symptom: The yield of your final product is significantly lower after the palladium removal step.

  • Possible Cause 1: Product Adsorption onto Scavenger/Filter Aid. Activated carbon and some scavengers can non-selectively adsorb the desired product.

    • Solution:

      • Reduce Scavenger Amount: Use the minimum effective amount of the scavenger.

      • Thorough Washing: After filtration, wash the scavenger cake with fresh solvent to recover adsorbed product.

      • Change Scavenger: Try a different scavenger that may have a lower affinity for your product.

  • Possible Cause 2: Product Precipitation with Palladium.

    • Solution: Adjust the solvent system to ensure your product remains fully dissolved during the scavenging and filtration process.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions using 3-Iodo-4-methoxytoluene?

A1: 3-Iodo-4-methoxytoluene is a versatile aryl iodide commonly used in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. These include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form aryl amines.

Q2: How do I choose the best method for palladium removal?

A2: The optimal method depends on several factors:

  • Nature of the Palladium Catalyst: For heterogeneous catalysts like Pd/C, filtration is the primary step. For homogeneous catalysts, scavengers or chromatography are necessary.

  • Properties of Your Product: Consider the solubility and stability of your product in different solvents and at various temperatures.

  • Desired Level of Purity: For pharmaceutical applications with very low palladium limits (<10 ppm), a combination of methods (e.g., scavenging followed by recrystallization) may be required.

  • Scale of the Reaction: For large-scale synthesis, the cost and ease of handling of the removal agent are important considerations.

Q3: What is Celite and how does it aid in palladium removal?

A3: Celite is a diatomaceous earth that is commonly used as a filter aid. It forms a porous filter cake that can trap fine particles, such as palladium on carbon, which might otherwise pass through conventional filter paper.

Q4: Can I use activated carbon to remove palladium?

A4: Yes, activated carbon is a cost-effective and widely used scavenger for palladium. However, it can be non-selective and may adsorb your desired product, leading to yield loss. Its efficiency can also be lower compared to specialized palladium scavengers.

Data on Palladium Removal Efficiency

The following tables provide representative data on the efficiency of different palladium removal methods from products of cross-coupling reactions. While not specific to 3-Iodo-4-methoxytoluene, they offer valuable insights into what can be achieved.

MethodInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)Source
Polymer-Bound Ethylenediamine2000-3000100-300Not specified[1]
Polymer-Bound Ethylenediamine + Salt Formation2000-3000< 10Not specified[1]
Thiol-based Scavenger (SPM32)60015Not specified[2]
Trimercaptotriazine (TMT) + Activated Charcoal22392082%[2]
Polystyrene-Bound TMT15503Not specified[2]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to reduce viscosity.

  • Prepare Celite Pad: Place a piece of filter paper in a Büchner funnel and add a 2-3 cm layer of Celite. Gently press to create a compact bed. Pre-wet the Celite pad with the solvent used for dilution.

  • Filtration: Slowly pour the diluted reaction mixture onto the Celite pad under vacuum.

  • Washing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Removal of Soluble Palladium Catalyst using a Thiol-Based Scavenger

  • Dissolution: After the initial work-up, dissolve the crude product containing the soluble palladium catalyst in a suitable solvent (e.g., THF, DCM).

  • Scavenger Addition: Add a silica- or polymer-bound thiol scavenger (e.g., 3-mercaptopropyl functionalized silica gel) to the solution (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined experimentally. Gentle heating (40-50 °C) can be applied if the reaction is slow, provided the product is stable.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Reaction Product (from 3-Iodo-4-methoxytoluene reaction) cluster_decision Select Removal Strategy cluster_hetero Heterogeneous Catalyst Removal cluster_homo Homogeneous Catalyst Removal cluster_analysis Analysis and Further Purification start Crude Product (with Pd catalyst) decision Homogeneous or Heterogeneous Pd? start->decision filtration Filtration through Celite Pad decision->filtration Heterogeneous scavenging Scavenging (e.g., Thiol Scavenger, Activated Carbon) decision->scavenging Homogeneous analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis filtration_scavenger Filtration scavenging->filtration_scavenger filtration_scavenger->analysis decision_purity Purity Acceptable? analysis->decision_purity end Final Purified Product decision_purity->end Yes further_purification Further Purification (e.g., Recrystallization, Chromatography) decision_purity->further_purification No further_purification->analysis

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Workflow start High Residual Pd After Initial Removal Step cause1 Possible Cause: Soluble Pd Species Present? start->cause1 solution1 Action: Use Palladium Scavenger cause1->solution1 Yes cause2 Possible Cause: Scavenger Ineffective? cause1->cause2 No solution1->cause2 solution2a Action: Screen Different Scavengers cause2->solution2a Yes solution2b Action: Increase Scavenger Loading/Time/Temp cause2->solution2b Yes cause3 Possible Cause: Product Loss? cause2->cause3 No solution2a->cause3 solution2b->cause3 solution3a Action: Reduce Scavenger Amount & Wash Thoroughly cause3->solution3a Yes solution3b Action: Change Scavenger or Purification Method cause3->solution3b Yes

Caption: Troubleshooting guide for palladium removal issues.

References

Troubleshooting

Technical Support Center: Temperature Control in Exothermic Reactions of 3-Iodo-4-methoxytoluene

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of the synthesis of 3-Iodo-4-methoxytoluene. The following troub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of the synthesis of 3-Iodo-4-methoxytoluene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both safety and optimal reaction outcomes.

Troubleshooting Guide

This section addresses common problems related to temperature control during the iodination of 4-methoxytoluene.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) - Addition of iodinating agent is too fast.- Inadequate cooling capacity.- Incorrect solvent with low boiling point.- Higher than intended reactant concentration.1. Immediately stop the addition of the iodinating agent. 2. Increase the cooling rate to maximum.3. If the temperature continues to rise, prepare for emergency quenching by adding a pre-cooled, inert solvent.4. Review the reaction protocol and reduce the addition rate in subsequent experiments.
Localized Hotspots in the Reactor - Poor mixing.- Viscous reaction mixture hindering heat dissipation.1. Increase the stirring speed to improve homogeneity.2. If the mixture is too viscous, consider using a more powerful overhead stirrer or diluting the reaction mixture with a suitable solvent.
Inconsistent Product Yield and Purity - Temperature fluctuations affecting reaction kinetics and selectivity.- Formation of side products at elevated temperatures.1. Implement a more precise temperature control system (e.g., automated reactor with a cooling jacket).2. Maintain a stable, lower reaction temperature throughout the addition of the iodinating agent.3. Monitor the reaction progress using techniques like TLC or HPLC to correlate temperature with product formation.
Difficulty in Scaling Up the Reaction - The surface-area-to-volume ratio decreases upon scale-up, reducing heat dissipation efficiency.1. Perform reaction calorimetry studies at a smaller scale to determine the heat of reaction and the maximum rate of heat evolution.2. Use a jacketed reactor with a high-performance thermostat for precise temperature control.3. Model the heat transfer characteristics of the larger reactor to ensure adequate cooling capacity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the iodination of 4-methoxytoluene?

A1: The primary hazard is the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled. A rapid increase in temperature can cause the solvent to boil, leading to a dangerous increase in pressure within the reactor. This can result in the release of flammable and toxic materials.

Q2: How can I estimate the heat of reaction for this process?

A2: The heat of reaction can be determined experimentally using reaction calorimetry. This technique measures the heat flow from the reaction under controlled conditions and provides crucial data for safe scale-up. For a rough estimation, you can use computational methods or refer to literature values for similar aromatic iodination reactions.

Q3: What is the best way to add the iodinating agent?

A3: The iodinating agent should be added slowly and in a controlled manner to allow the cooling system to dissipate the generated heat effectively. Using a syringe pump or a dosing pump for gradual addition is highly recommended, especially for larger-scale reactions.

Q4: What are the ideal cooling methods for this reaction?

A4: For laboratory-scale experiments, an ice bath or a cryostat can be used to maintain the desired temperature. For pilot-plant or production-scale, a jacketed reactor connected to a thermostat or a chiller is essential for precise and efficient temperature control.

Q5: What should I do in case of a cooling system failure?

A5: In the event of a cooling system failure, immediately stop the addition of the iodinating agent. If the temperature starts to rise, an emergency quenching procedure should be initiated. This typically involves the rapid addition of a pre-cooled, inert solvent to dilute the reaction mixture and absorb the excess heat.

Experimental Protocol: Temperature-Controlled Iodination of 4-methoxytoluene

This protocol outlines a general procedure for the iodination of 4-methoxytoluene with an emphasis on temperature management.

Materials:

  • 4-methoxytoluene

  • Iodinating agent (e.g., Iodine monochloride, N-Iodosuccinimide)

  • Solvent (e.g., Acetic acid, Dichloromethane)

  • Quenching solution (e.g., Sodium thiosulfate solution)

  • Jacketed reactor with an overhead stirrer and a temperature probe

  • Thermostat/chiller

  • Dosing pump

Procedure:

  • Reactor Setup: Set up the jacketed reactor with the overhead stirrer, temperature probe, and an inlet for the dosing pump. Connect the reactor jacket to the thermostat and set the desired reaction temperature (e.g., 0 °C).

  • Initial Charge: Charge the reactor with 4-methoxytoluene and the chosen solvent.

  • Cooling: Start the stirrer and allow the reactor contents to cool to the set temperature.

  • Reactant Addition: Begin the slow, controlled addition of the iodinating agent using the dosing pump. Monitor the internal temperature of the reactor closely. The addition rate should be adjusted to ensure the temperature does not exceed the setpoint by more than 2-3 °C.

  • Reaction Monitoring: Maintain the reaction temperature for the required duration after the addition is complete. Monitor the progress of the reaction by taking samples periodically for analysis (e.g., TLC, HPLC).

  • Quenching: Once the reaction is complete, slowly add the quenching solution to neutralize any unreacted iodinating agent. Monitor the temperature during quenching as it can also be exothermic.

  • Work-up: Proceed with the standard work-up and purification procedures.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep_1 Charge Reactor with 4-methoxytoluene & Solvent Prep_2 Cool Reactor to Set Temperature Prep_1->Prep_2 React_1 Slowly Add Iodinating Agent Prep_2->React_1 React_2 Monitor Temperature Continuously React_1->React_2 React_3 Maintain Temperature Post-Addition React_2->React_3 Workup_1 Quench Reaction React_3->Workup_1 Workup_2 Purify Product Workup_1->Workup_2

Caption: Experimental workflow for temperature-controlled iodination.

Troubleshooting_Logic cluster_immediate Immediate Actions cluster_assessment Assessment cluster_response Response Start Temperature Excursion Detected Action_1 Stop Reagent Addition Start->Action_1 Action_2 Maximize Cooling Action_1->Action_2 Decision_1 Is Temperature Decreasing? Action_2->Decision_1 Outcome_1 Continue Monitoring Decision_1->Outcome_1 Yes Outcome_2 Initiate Emergency Quenching Decision_1->Outcome_2 No

Caption: Troubleshooting logic for a temperature excursion event.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 3-Aryl-4-methoxytoluenes

For Researchers, Scientists, and Drug Development Professionals The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are pivotal in the creation of pharmaceuticals, functional materials, and fine chemicals. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed methods for the synthesis of biaryl compounds. This guide provides an in-depth, objective comparison of these two indispensable reactions for the arylation of 3-iodo-4-methoxytoluene, supported by experimental data from analogous systems and detailed procedural outlines.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Key Advantages Low toxicity of boron reagents and byproducts; broad commercial availability of boronic acids; byproducts are often easily removed.[1]High tolerance for a wide variety of functional groups; organostannane reagents are generally stable to air and moisture; reactions often proceed under neutral conditions.[2][3]
Key Disadvantages Often requires basic conditions, which may not be suitable for base-sensitive substrates; risk of protodeboronation.High toxicity of organotin reagents and byproducts, necessitating careful handling and disposal; removal of tin-containing byproducts can be challenging.[3][4]
Typical Catalysts Palladium(0) complexes such as Pd(PPh₃)₄, or Pd(II) precursors like Pd(OAc)₂ with phosphine ligands.Palladium(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃.[5]
Typical Solvents Toluene, dioxane, DMF, ethanol/water mixtures.THF, toluene, dioxane, DMF.[6]
Additives/Bases Requires a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, CsF).Generally does not require a base, but additives like Cu(I) salts can accelerate the reaction.[7]

Catalytic Cycles: A Visual Representation

The catalytic cycles for both the Suzuki and Stille couplings share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.

Suzuki_Stille_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_ArPdX Ar-Pd(II)L_n-X S_OA->S_ArPdX Ar-X S_Trans Transmetalation S_ArPdX->S_Trans S_ArPdAr Ar-Pd(II)L_n-Ar' S_Trans->S_ArPdAr S_RE Reductive Elimination S_ArPdAr->S_RE S_RE->S_Pd0 Regeneration S_Product Ar-Ar' S_RE->S_Product S_Boron Ar'-B(OR)₂ S_Boron->S_Trans S_Base Base S_Base->S_Trans S_ArX Ar-X St_Pd0 Pd(0)L_n St_OA Oxidative Addition St_ArPdX Ar-Pd(II)L_n-X St_OA->St_ArPdX Ar-X St_Trans Transmetalation St_ArPdX->St_Trans St_ArPdAr Ar-Pd(II)L_n-Ar' St_Trans->St_ArPdAr St_RE Reductive Elimination St_ArPdAr->St_RE St_RE->St_Pd0 Regeneration St_Product Ar-Ar' St_RE->St_Product St_Stannane Ar'-SnR₃ St_Stannane->St_Trans St_ArX Ar-X

Catalytic cycles of Suzuki and Stille couplings.

Performance Comparison with 3-Iodo-4-methoxytoluene

ParameterSuzuki Coupling (with Phenylboronic Acid)Stille Coupling (with Phenyltributylstannane)
Aryl Halide 3-Iodo-4-methoxybenzoic acid methyl ester[8]General Aryl Iodides[2][5]
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄ or Pd₂(dba)₃
Catalyst Loading 0.06 equiv.[8]1-5 mol%
Base/Additive Sodium phenoxide[8]None required (optional CuI)
Solvent Anhydrous Benzene[8]Toluene, DMF, or THF
Temperature Reflux[8]80-110 °C
Reaction Time Not specified[8]2-24 hours
Reported Yield Good[8]Generally high (80-95%)

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki and Stille coupling of 3-iodo-4-methoxytoluene. These should be regarded as starting points for optimization.

Suzuki Coupling: Synthesis of 4-Methoxy-3-phenyltoluene

This protocol is adapted from the successful coupling of the structurally similar 3-iodo-4-methoxybenzoic acid methyl ester.[8]

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 equiv)

  • Sodium phenoxide (2.0 equiv)

  • Anhydrous benzene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-iodo-4-methoxytoluene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium phenoxide.

  • Add anhydrous benzene via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-3-phenyltoluene.

Stille Coupling: Synthesis of 4-Methoxy-3-phenyltoluene

This is a general protocol for the Stille coupling of an aryl iodide.[5][6]

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Phenyltributylstannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve tris(dibenzylideneacetone)dipalladium(0) and triphenylphosphine in anhydrous toluene.

  • Add 3-iodo-4-methoxytoluene and phenyltributylstannane to the reaction mixture.

  • Heat the mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride, which will precipitate tributyltin fluoride.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford 4-methoxy-3-phenyltoluene.

Logical Workflow for Method Selection

The choice between Suzuki and Stille coupling is often dictated by the specific requirements of the synthesis. The following workflow can guide researchers in their decision-making process.

Decision_Workflow Start Start: Synthesize 3-Aryl-4-methoxytoluene Toxicity Is toxicity of reagents a major concern? Start->Toxicity Base_Sensitivity Does the substrate have base-sensitive functional groups? Toxicity->Base_Sensitivity No Suzuki Choose Suzuki Coupling Toxicity->Suzuki Yes Boronic_Acid_Stability Is the required arylboronic acid stable and commercially available? Base_Sensitivity->Boronic_Acid_Stability No Stille Choose Stille Coupling Base_Sensitivity->Stille Yes Boronic_Acid_Stability->Suzuki Yes Boronic_Acid_Stability->Stille No Purification Are there concerns about removing organotin byproducts?

Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

References

Comparative

A Comparative Guide to Alternative Catalysts for Cross-Coupling Reactions with 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of aryl halides is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aryl halides is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 3-Iodo-4-methoxytoluene serves as a versatile building block, and its efficient cross-coupling is crucial for the synthesis of a wide array of complex molecules. While palladium-based catalysts have long been the gold standard for these transformations, the exploration of alternative catalytic systems is driven by the need for cost-effectiveness, improved performance for specific applications, and a deeper understanding of mechanistic pathways. This guide provides an objective comparison of palladium, nickel, and copper-based catalysts for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions involving 3-iodo-4-methoxytoluene and its close structural analogs.

Performance Comparison of Catalytic Systems

The choice of catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of a cross-coupling reaction. Below is a comparative summary of different catalytic systems for various transformations of 3-iodo-4-methoxytoluene and its analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The following table compares the performance of a traditional palladium catalyst with a nickel-based system for the coupling of an aryl iodide with phenylboronic acid.

Catalyst SystemAryl HalideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄3-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidNa₂CO₃ (2M aq.)1,4-Dioxane120 (MW)0.67>95 (representative)5
NiCl₂(PPh₃)₂Aryl bromide (general)Phenylboronic acidK₃PO₄Toluene10018Not specified3.25

Note: Data for the nickel-catalyzed reaction is for a general aryl bromide and serves as a representative example of nickel's utility in Suzuki couplings.[1]

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form carbon-carbon triple bonds. The table below outlines the performance of a palladium/copper co-catalyzed system for the coupling of 4-iodotoluene, a close analog of 3-iodo-4-methoxytoluene, with phenylacetylene.

Catalyst SystemAryl HalideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
5% Pd/Al₂O₃ + 0.1% Cu₂O/Al₂O₃4-IodotoluenePhenylacetylene-THF-DMA (9:1)7572<2 (batch)Not specified
Pd/Cu@AC4-IodotoluenePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specified87Not specified

Note: The first entry highlights the challenges of this transformation under certain heterogeneous batch conditions, while the second demonstrates the potential of a bimetallic catalyst on activated carbon.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following protocols are for representative cross-coupling reactions involving substrates structurally similar to 3-iodo-4-methoxytoluene.

Suzuki-Miyaura Coupling with Pd(PPh₃)₄

This protocol describes a microwave-assisted Suzuki-Miyaura coupling of a substituted 3-iodo-1H-indazole with phenylboronic acid.[4]

Materials:

  • 3-Iodo-6-methyl-4-nitro-1H-indazole (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2 mL)

  • 1,4-Dioxane (7 mL)

  • Microwave vial (10-20 mL)

  • Magnetic stir bar

Procedure:

  • To a microwave vial, add 3-iodo-6-methyl-4-nitro-1H-indazole, phenylboronic acid, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and the aqueous Na₂CO₃ solution.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 40 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling with a Heterogeneous Pd/Cu Catalyst

This protocol details a Sonogashira coupling of 4-iodotoluene with phenylacetylene using a heterogeneous catalyst system in a batch reactor.[2]

Materials:

  • 4-Iodotoluene (0.5 mmol)

  • Phenylacetylene (0.6 mmol)

  • 5% Pd on alumina powder

  • 0.1% Cu₂O on alumina powder

  • THF-DMA (9:1) (10 mL)

Procedure:

  • Dissolve 4-iodotoluene and phenylacetylene in the THF-DMA solvent mixture.

  • Add the heterogeneous catalyst (a 17:1 weight ratio of 5% Pd/Al₂O₃ to 0.1% Cu₂O/Al₂O₃).

  • Heat the reaction mixture to 75 °C with stirring under an inert atmosphere (e.g., Argon).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction, add water, and extract with hexane.

  • Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

  • Purify the residue by column chromatography.

Synthesis of a Nickel(II) Catalyst for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a common nickel precatalyst, NiCl₂(PPh₃)₂, which can be used in Suzuki-Miyaura cross-coupling reactions.[1]

Materials:

  • NiCl₂·6H₂O (0.5 g)

  • Triphenylphosphine (PPh₃) (1.2 g)

  • Ethanol (7 mL)

Procedure:

  • In a glass vial, dissolve NiCl₂·6H₂O in ethanol and degas the solution with nitrogen for 15 minutes.

  • Quickly add PPh₃ to the vial and seal it.

  • Stir the reaction mixture in an 80 °C water bath for one hour.

  • Cool the mixture to room temperature and then in an ice-water bath for ten minutes.

  • Collect the resulting solids by vacuum filtration, wash with small portions of ethanol and ether, and dry under vacuum.

Visualizing Reaction Workflows

Understanding the logical flow of experimental procedures is essential for successful execution. The following diagrams, generated using the DOT language, illustrate a general workflow for a cross-coupling reaction and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base, Catalyst) solvent Prepare Degassed Solvent reagents->solvent assembly Assemble Reaction Apparatus under Inert Atmosphere solvent->assembly mixing Combine Reagents and Solvent assembly->mixing heating Heat to Reaction Temperature mixing->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for a cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_RAr R-Pd(II)L_n-Ar PdII_RX->PdII_RAr Transmetalation (Ar-B(OR)₂) PdII_RAr->Pd0 Reductive Elimination (R-Ar)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation

Characterization of products from 3-Iodo-4-methoxytoluene reactions

A Comprehensive Guide to the Reaction Products of 3-Iodo-4-methoxytoluene for Researchers and Drug Development Professionals. This guide provides a comparative analysis of the products derived from various cross-coupling...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Reaction Products of 3-Iodo-4-methoxytoluene for Researchers and Drug Development Professionals.

This guide provides a comparative analysis of the products derived from various cross-coupling reactions of 3-iodo-4-methoxytoluene, a versatile building block in organic synthesis. The performance of key reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, is evaluated with supporting experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their target molecules.

Comparative Analysis of Cross-Coupling Reactions

3-Iodo-4-methoxytoluene serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The choice of reaction depends on the desired product and the required functional group tolerance. Below is a summary of common reactions and their typical product yields.

Table 1: Product Yields for Cross-Coupling Reactions of Aryl Iodides
ReactionCoupling PartnerProduct TypeTypical Yield (%)Reference
Suzuki-MiyauraArylboronic acidBiaryl75-95[1][2]
SonogashiraTerminal alkyneAryl alkyne85-99[3][4]
HeckAlkeneSubstituted alkene66-95[5][6]
Buchwald-HartwigAmineAryl amine70-98[7][8]

Note: Yields are representative and can vary based on specific substrates, catalysts, and reaction conditions.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflows and catalytic cycles for the discussed cross-coupling reactions.

G cluster_0 General Cross-Coupling Workflow start Combine Aryl Halide (3-Iodo-4-methoxytoluene), Coupling Partner, Catalyst, Ligand, and Base in a Flame-Dried Flask inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture to Specified Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Reaction Workup (Cooling, Dilution, Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[9] It is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I (3-Iodo-4-methoxytoluene) ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation (Base, R'-B(OH)₂) ArPd(II)(I)L2->Transmetalation ArPd(II)(R')L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)(R')L2 Reductive_Elimination Reductive Elimination ArPd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-iodo-4-methoxytoluene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).[10]

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1][10]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[11] This reaction is highly efficient for synthesizing substituted alkynes.[3]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Oxidative_Addition->ArPd(II)(I)L2 Transmetalation_Pd Transmetalation ArPd(II)(I)L2->Transmetalation_Pd ArPd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L₂ Transmetalation_Pd->ArPd(II)(C≡CR')L2 Cu(I)I Cu(I)I Transmetalation_Pd->Cu(I)I Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR' Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (Base, R'C≡CH) Cu(I)I->Alkyne_Coordination Cu(I)C≡CR' Cu(I)C≡CR' Alkyne_Coordination->Cu(I)C≡CR' Cu(I)C≡CR'->Transmetalation_Pd Transfers alkyne to Pd

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.[3]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-iodo-4-methoxytoluene (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01 equiv.), and a copper co-catalyst like CuI (0.02 equiv.).[3]

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine).[3]

  • Substrate Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-100°C, monitoring progress by TLC or GC-MS.[3]

  • Workup: Once complete, cool the reaction, dilute with an organic solvent, and filter through Celite to remove solids. Wash the organic phase with aqueous NH₄Cl and brine, then dry and concentrate.[3]

  • Purification: Purify the residue by flash column chromatography.[3]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is a powerful tool for C-C bond formation.

Heck_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Oxidative_Addition->ArPd(II)(I)L2 Alkene_Coordination Alkene Coordination & Insertion ArPd(II)(I)L2->Alkene_Coordination R'CH=CH₂ Intermediate R'HC=CH-Pd(II)(Ar)L₂ Alkene_Coordination->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex [Product-Pd(II)(H)L₂] Beta_Hydride_Elimination->Product_Complex Reductive_Elimination_Base Reductive Elimination (Base) Product_Complex->Reductive_Elimination_Base Product Ar-CH=CHR' Product_Complex->Product Product Release Reductive_Elimination_Base->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction.[5]

Experimental Protocol: Heck Reaction
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-iodo-4-methoxytoluene (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and a ligand such as triphenylphosphine (0.04 equiv.).[5]

  • Solvent and Reagent Addition: Add an anhydrous solvent like DMF, followed by the alkene (1.2 equiv.) and a base such as triethylamine (1.5 equiv.).[5]

  • Reaction: Heat the mixture to 80-120°C and stir for 12-24 hours.[5][6]

  • Workup: After cooling, add water and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[12] This reaction has broad substrate scope and functional group tolerance.[13]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Oxidative_Addition->ArPd(II)(I)L2 Amine_Coordination Amine Coordination & Deprotonation (Base, R'₂NH) ArPd(II)(I)L2->Amine_Coordination Amido_Complex Ar-Pd(II)(NR'₂)L₂ Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'₂ Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[12]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst, a suitable ligand (e.g., a biarylphosphine), and a strong base like sodium tert-butoxide.

  • Reagent Addition: Add 3-iodo-4-methoxytoluene (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture, typically between 80-110°C, until the starting material is fully consumed.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Comparison with Alternative Substrates

While 3-iodo-4-methoxytoluene is an excellent substrate due to the high reactivity of the carbon-iodine bond, other aryl halides or pseudohalides can also be used.[14]

Table 2: Relative Reactivity of Aryl Halides and Pseudohalides in Cross-Coupling
Substrate (Ar-X)Relative ReactivityNotes
Ar-IHighestMost reactive, allows for milder reaction conditions.
Ar-OTfHighVery good leaving group, comparable to iodide.
Ar-BrModerateLess reactive than iodide, may require higher temperatures or more active catalysts.
Ar-ClLowLeast reactive, often requires specialized ligands and harsher conditions.

The choice of substrate often involves a trade-off between reactivity and cost/availability. Aryl iodides are generally the most reactive, leading to higher yields and milder conditions, but can be more expensive than the corresponding bromides or chlorides.[14] For challenging couplings or sensitive substrates, starting with the iodo-derivative is often the most effective strategy.

References

Comparative

A Researcher's Guide to Isomeric Purity Analysis of 3-Iodo-4-methoxytoluene

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key intermediates like 3-Iodo-4-methoxytoluene is paramount for the synthesis of well-defined and safe pharmaceutical compo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key intermediates like 3-Iodo-4-methoxytoluene is paramount for the synthesis of well-defined and safe pharmaceutical compounds. This guide provides a comparative overview of the most common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the determination of isomeric purity of 3-Iodo-4-methoxytoluene.

The primary isomeric impurity of concern during the synthesis of 3-Iodo-4-methoxytoluene, typically formed via electrophilic iodination of 4-methoxytoluene, is the ortho-isomer, 2-Iodo-4-methoxytoluene. Residual starting material, 4-methoxytoluene, may also be present. This guide will focus on the separation and quantification of these key components.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on various factors including the required sensitivity, resolution, and the nature of the sample matrix. Below is a summary of the performance of GC, HPLC, and qNMR for the isomeric purity analysis of 3-Iodo-4-methoxytoluene.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H qNMR)
Principle Separation based on volatility and polarity in the gas phase.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Typical Column DB-5 or equivalent (non-polar)C18 or Phenyl-Hexyl (reverse-phase)Not applicable
Resolution of Isomers Good to ExcellentGood to ExcellentExcellent (for distinct signals)
Limit of Quantification (LOQ) ~0.05%~0.05%~0.1%
Precision (RSD) < 2%< 2%< 1%
Sample Throughput HighHighModerate
Strengths High resolution for volatile compounds, robust, and widely available.Versatile for a wide range of compounds, non-destructive, and excellent for routine quality control.Primary analytical method, no need for reference standards of impurities, provides structural information.
Limitations Requires volatile and thermally stable analytes.May require more method development for optimal separation.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To separate and quantify 3-Iodo-4-methoxytoluene, 2-Iodo-4-methoxytoluene, and 4-methoxytoluene.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents:

  • Helium (carrier gas), Hydrogen (FID), Air (FID)

  • Dichloromethane (HPLC grade)

  • Reference standards for 3-Iodo-4-methoxytoluene, 2-Iodo-4-methoxytoluene, and 4-methoxytoluene

Procedure:

  • Sample Preparation: Accurately weigh approximately 25 mg of the 3-Iodo-4-methoxytoluene sample and dissolve in 10 mL of dichloromethane.

  • Standard Preparation: Prepare a stock solution containing known concentrations of 3-Iodo-4-methoxytoluene, 2-Iodo-4-methoxytoluene, and 4-methoxytoluene in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C

  • Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the impurities using the calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To separate and quantify 3-Iodo-4-methoxytoluene and its isomeric impurity.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standards for 3-Iodo-4-methoxytoluene and 2-Iodo-4-methoxytoluene

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol.

  • Standard Preparation: Prepare a stock solution containing known concentrations of 3-Iodo-4-methoxytoluene and 2-Iodo-4-methoxytoluene in methanol. Prepare a series of calibration standards by diluting with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Identify peaks by comparing retention times with standards. Calculate the percentage of the isomeric impurity based on the peak areas from the calibration curve.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of 3-Iodo-4-methoxytoluene and quantify isomeric impurities without the need for impurity reference standards.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the 3-Iodo-4-methoxytoluene sample and about 10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.7 mL) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Analysis:

    • Process the spectrum with an exponential line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the main component (e.g., the methoxy protons of 3-Iodo-4-methoxytoluene) and a signal from the internal standard.

    • Integrate a unique, well-resolved signal of the isomeric impurity (e.g., the methoxy protons of 2-Iodo-4-methoxytoluene).

    • Calculate the purity and the amount of the isomer using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Visualizing the Workflow and Decision Process

To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate a typical experimental workflow and a decision-making tree.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing dissolve Dissolution in Solvent weigh->dissolve gc GC-FID dissolve->gc GC/HPLC hplc HPLC-UV qnmr qNMR dissolve->qnmr qNMR integrate Peak Integration gc->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: A generalized experimental workflow for the isomeric purity analysis of 3-Iodo-4-methoxytoluene.

decision_tree start Select Analytical Method q1 Need for absolute quantification without impurity standards? start->q1 q2 High sample throughput for routine QC? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Analytes are volatile and thermally stable? q2->q3 Yes ans_hplc Use HPLC-UV q2->ans_hplc No ans_gc Use GC-FID q3->ans_gc Yes q3->ans_hplc No

Caption: A decision tree to guide the selection of an appropriate analytical method for isomeric purity analysis.

Validation

Comparing the efficacy of different ligands in Buchwald-Hartwig amination of 3-Iodo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction yields, times, and substrate scope. This guide offers a comparative analysis of various phosphine ligands for the amination of 3-iodo-4-methoxytoluene, supported by experimental data from analogous systems, to assist in catalyst selection and reaction optimization.

Executive Summary

This guide leverages data from the amination of a structurally related aryl bromide to provide a comparative framework for ligand selection. It is important to note that while trends in reactivity are often transferable, optimal conditions for 3-iodo-4-methoxytoluene may require specific optimization.

Ligand Performance Comparison

The following table summarizes the performance of several common Buchwald-Hartwig ligands in the amination of an aryl halide with a primary amine. While the substrate is an aryl bromide, the relative performance of the ligands provides a strong indication of their potential efficacy with 3-iodo-4-methoxytoluene. The data is adapted from a high-throughput screening experiment.

Table 1: Comparative Performance of Ligands in the Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
BrettPhos Pd₂(dba)₃NaOtBuToluene10018>95
RuPhos Pd₂(dba)₃NaOtBuToluene10018>95
XPhos Pd₂(dba)₃NaOtBuToluene10018>95
SPhos Pd₂(dba)₃NaOtBuToluene10018>95
tBuXPhos Pd₂(dba)₃NaOtBuToluene1001877
DavePhos Pd₂(dba)₃NaOtBuToluene1001884
XantPhos Pd₂(dba)₃NaOtBuToluene1001898

Data is illustrative and based on the amination of an aryl bromide as reported in a comparative study.[1] Yields for 3-iodo-4-methoxytoluene may vary.

Analysis of Ligand Performance:

  • High-Performing Ligands: BrettPhos, RuPhos, XPhos, and SPhos, all bulky biaryl monophosphine ligands, demonstrated excellent efficacy, leading to near-quantitative yields in the model reaction.[1] These ligands are generally considered state-of-the-art for a wide range of Buchwald-Hartwig aminations.

  • BrettPhos is often cited for its high reactivity, particularly with primary amines.[2]

  • RuPhos is known to be highly effective for the coupling of secondary amines.[2]

  • XPhos and SPhos are robust, general-purpose ligands applicable to a broad scope of substrates.[1]

  • XantPhos , a chelating bidentate ligand, also showed excellent performance, which is consistent with its known ability to stabilize the palladium catalyst and promote efficient coupling.[1]

  • Moderately Performing Ligands: tBuXPhos and DavePhos provided good yields, though slightly lower than the top-performing ligands in this specific screen.[1] Their performance can be highly substrate-dependent.

Experimental Protocols

Below is a general experimental protocol for the Buchwald-Hartwig amination of 3-iodo-4-methoxytoluene. This protocol is adapted from established procedures for similar aryl halides and should be optimized for specific amines and ligands.[3]

Materials:

  • 3-Iodo-4-methoxytoluene

  • Amine (e.g., primary or secondary alkyl- or arylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol %) and the phosphine ligand (e.g., 1.2-2.4 mol % relative to Pd).

  • Add the base (e.g., 1.4 equivalents).

  • Add 3-iodo-4-methoxytoluene (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring for the desired time and at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex R-Pd(II)(X)Ln OxAdd->Pd(II)Complex AmineCoord Amine Coordination / Deprotonation Pd(II)Complex->AmineCoord AmidoComplex R-Pd(II)(NR'R'')Ln AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Catalyst Regeneration Product R-NR'R'' RedElim->Product RX R-X RX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Diagram 2: Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Setup Prepare parallel reaction vials under inert atmosphere Reagents Dispense stock solutions of: - 3-Iodo-4-methoxytoluene - Amine - Base - Pd Precursor Setup->Reagents Ligands Add different phosphine ligands to individual vials Reagents->Ligands Solvent Add anhydrous, degassed solvent Ligands->Solvent Heating Heat and stir reactions at controlled temperature Solvent->Heating Monitoring Monitor progress by TLC or GC Heating->Monitoring Workup Quench and perform parallel workup Monitoring->Workup Analysis Analyze yield of each reaction by GC or LC-MS Workup->Analysis Comparison Compare ligand performance Analysis->Comparison

Caption: A typical high-throughput workflow for screening different ligands in the Buchwald-Hartwig amination.

Conclusion

The selection of the optimal ligand is a critical parameter for a successful Buchwald-Hartwig amination. For the amination of 3-iodo-4-methoxytoluene, bulky, electron-rich monophosphine ligands such as BrettPhos, RuPhos, XPhos, and SPhos are anticipated to provide high yields based on their performance with analogous aryl halides.[1] The provided experimental protocol serves as a robust starting point for optimization. Researchers are encouraged to perform a screening of several ligands to identify the most effective catalyst system for their specific amine substrate and desired reaction conditions.

References

Comparative

A Comparative Guide to the Mechanistic Pathways of 3-Iodo-4-methoxytoluene in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals 3-Iodo-4-methoxytoluene is a versatile aromatic building block frequently employed in the synthesis of complex organic molecules, particularly in the realms...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Iodo-4-methoxytoluene is a versatile aromatic building block frequently employed in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its utility stems from the presence of a reactive carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the predominant reaction types involving 3-iodo-4-methoxytoluene, offering insights into their mechanisms, typical experimental outcomes, and protocols.

The high reactivity of the C-I bond in 3-iodo-4-methoxytoluene makes it an excellent substrate for several classes of cross-coupling reactions, generally leading to high yields under relatively mild conditions compared to its bromo and chloro analogs. The primary reactions discussed herein are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, all of which are typically catalyzed by palladium complexes, and the copper-catalyzed Ullmann reaction.

Comparative Performance of 3-Iodo-4-methoxytoluene in Key Cross-Coupling Reactions

The selection of a particular cross-coupling reaction depends on the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner. Below is a summary of expected outcomes for reactions involving 3-iodo-4-methoxytoluene based on general principles and data from analogous aryl iodides.

Reaction TypeCoupling PartnerTypical Catalyst/ReagentProduct TypeExpected YieldKey Advantages for 3-Iodo-4-methoxytoluene
Suzuki-Miyaura Coupling Organoboron compounds (e.g., Phenylboronic acid)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)BiarylsHighExcellent functional group tolerance; mild reaction conditions.
Heck Reaction Alkenes (e.g., Styrene, acrylates)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Substituted AlkenesGood to HighForms C(sp²)-C(sp²) bonds with readily available alkenes.
Sonogashira Coupling Terminal Alkynes (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl AlkynesHighDirect formation of C(sp²)-C(sp) bonds.
Buchwald-Hartwig Amination Primary or Secondary Amines (e.g., Morpholine)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Aryl AminesGood to HighVersatile method for C-N bond formation.
Ullmann Reaction Alcohols, Amines, ThiolsCopper catalyst (e.g., CuI), Ligand, BaseDiaryl ethers, Aryl amines, Aryl thioethersModerate to GoodPalladium-free alternative, though often requires higher temperatures.

Mechanistic Pathways and Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction is favored for its mild conditions and tolerance of a wide range of functional groups.

Reaction Scheme:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura cluster_reactants Reactants Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(I)L₂ Ar-Pd(II)(I)L₂ Pd(0)L₂->Ar-Pd(II)(I)L₂ Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L₂ Ar-Pd(II)(OR)L₂ Ar-Pd(II)(I)L₂->Ar-Pd(II)(OR)L₂ + Base (-HX) Ar-Pd(II)(R')L₂ Ar-Pd(II)(R')L₂ Ar-Pd(II)(OR)L₂->Ar-Pd(II)(R')L₂ Transmetalation (R'-B(OR)₂) Ar-Pd(II)(R')L₂->Pd(0)L₂ Reductive Elimination (Ar-R') Ar-I 3-Iodo-4-methoxytoluene R'-B(OR)₂ Organoboron Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(I)L₂ Ar-Pd(II)(I)L₂ Pd(0)L₂->Ar-Pd(II)(I)L₂ Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(I)L₂->Ar-Pd(II)(C≡CR)L₂ Transmetalation (from Cu-C≡CR) Ar-Pd(II)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination (Ar-C≡CR) CuI CuI Cu-C≡CR Cu-C≡CR CuI->Cu-C≡CR + H-C≡CR, Base Cu-C≡CR->CuI To Pd Cycle Buchwald_Hartwig cluster_reactants Reactants Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(I)L₂ Ar-Pd(II)(I)L₂ Pd(0)L₂->Ar-Pd(II)(I)L₂ Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Ar-Pd(II)(I)L₂->[Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Amine Coordination Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ [Ar-Pd(II)(NHR₂)L₂]⁺X⁻->Ar-Pd(II)(NR₂)L₂ Deprotonation (+ Base) Ar-Pd(II)(NR₂)L₂->Pd(0)L₂ Reductive Elimination (Ar-NR₂) Ar-I 3-Iodo-4-methoxytoluene HNR₂ Amine Ullmann_Reaction cluster_reactants Reactants Cu(I)X Cu(I)X Ar-Cu(III)(X)(Nu) Ar-Cu(III)(X)(Nu) Cu(I)X->Ar-Cu(III)(X)(Nu) Oxidative Addition (Ar-I, NuH) Ar-Cu(III)(X)(Nu)->Cu(I)X Reductive Elimination (Ar-Nu) Ar-I 3-Iodo-4-methoxytoluene NuH Nucleophile (e.g., R-OH) Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_analysis Purification & Analysis Reagents Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) Solvent Add Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., N₂ or Ar) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Quench Quench Reaction Heating->Quench Reaction Monitoring (TLC, GC-MS) Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Validation

A Comprehensive DFT-Based Guide to the Reactivity of 3-Iodo-4-methoxytoluene in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Iodo-4-methoxytoluene is an electron-rich aryl iodide, a class of substrates known for their high reactivity in a variety of cross-coupl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodo-4-methoxytoluene is an electron-rich aryl iodide, a class of substrates known for their high reactivity in a variety of cross-coupling reactions. The presence of an electron-donating methoxy group (para to the iodine) and a weakly electron-donating methyl group (meta to the iodine) influences the electronic properties of the C-I bond, making it susceptible to oxidative addition by palladium(0) catalysts. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to electron-deficient or sterically hindered aryl iodides. This guide will explore these characteristics in the context of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Quantitative Reactivity Comparison: A DFT-Informed Perspective

The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is largely governed by the kinetics of the oxidative addition step, where the C-I bond is cleaved and a new palladium-carbon bond is formed. DFT studies on substituted iodobenzenes have established a correlation between the electronic properties of the substituents and the activation energy of this crucial step. Electron-donating groups generally increase the electron density on the aromatic ring, which can facilitate the oxidative addition process.

The following table summarizes the expected reactivity of 3-iodo-4-methoxytoluene in comparison to other common aryl iodides based on the electronic effects of their substituents, as quantified by Hammett constants (σ).

Aryl Iodide SubstrateSubstituentsHammett Constant (σp) of Key SubstituentExpected Relative Reactivity in Oxidative AdditionC-I Bond Dissociation Energy (BDE) Trend
3-Iodo-4-methoxytoluene 4-OCH₃, 3-CH₃-0.27 (for OCH₃)HighLower
4-Iodoanisole4-OCH₃-0.27HighLower
IodobenzeneNone0.00ModerateModerate
4-Iodotoluene4-CH₃-0.17Moderate-HighLower
4-Iodonitrobenzene4-NO₂+0.78LowHigher

Note: The Hammett constants provide a measure of the electronic-donating or -withdrawing nature of a substituent. Negative values indicate electron-donating groups, which generally correlate with higher reactivity in oxidative addition.

Detailed Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes when using 3-iodo-4-methoxytoluene.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a flame-dried round-bottom flask, add 3-iodo-4-methoxytoluene, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a condenser, combine 3-iodo-4-methoxytoluene, the palladium catalyst, and the ligand.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base.

  • Heat the mixture with stirring at a temperature typically between 80°C and 140°C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, filter off any solids, and dilute the filtrate with an organic solvent.

  • Wash the organic phase with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide.

Materials:

  • 3-Iodo-4-methoxytoluene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N, diisopropylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 3-iodo-4-methoxytoluene, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow for the cross-coupling reactions discussed.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Carbopalladation Carbopalladation Ar-Pd(II)-I(L2)->Carbopalladation Alkene R-CH2-CH(Ar)-Pd(II)-I(L2) R-CH2-CH(Ar)-Pd(II)-I(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-I(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-I(L2)->Beta-Hydride Elimination H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride Elimination->H-Pd(II)-I(L2) Substituted Alkene Reductive Elimination Reductive Elimination H-Pd(II)-I(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2 H-Base+ + I-

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-C≡CR CuI, Base

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Combine Reactants Combine Aryl Iodide, Coupling Partner, Catalyst, Base Inert Atmosphere Evacuate and backfill with Argon/Nitrogen Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent Inert Atmosphere->Add Solvent Heating & Stirring Heat and stir reaction mixture Add Solvent->Heating & Stirring Monitoring Monitor progress by TLC/GC-MS Heating & Stirring->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with water and brine Extraction->Washing Drying & Concentration Dry organic layer and concentrate Washing->Drying & Concentration Column Chromatography Purify by column chromatography Drying & Concentration->Column Chromatography Characterization Characterize pure product Column Chromatography->Characterization

Caption: General experimental workflow for cross-coupling reactions.

Comparative

A Comparative Kinetic Analysis of Suzuki Coupling with 3-Iodo-4-methoxytoluene

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl scaffolds. The efficiency of this reaction is critically dependent o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl scaffolds. The efficiency of this reaction is critically dependent on the choice of catalyst, ligands, and reaction conditions. This guide provides a comparative kinetic analysis of the Suzuki coupling reaction with 3-iodo-4-methoxytoluene, offering insights into its performance relative to other aryl halides. Due to the limited availability of specific kinetic data for 3-iodo-4-methoxytoluene, this analysis incorporates data from analogous aryl iodide systems to provide a comprehensive overview.

Comparative Kinetic Data

The rate of a Suzuki coupling reaction is significantly influenced by the nature of the aryl halide, with the reactivity generally following the trend: Ar-I > Ar-Br > Ar-Cl.[1] This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1][2]

While specific kinetic parameters for 3-iodo-4-methoxytoluene are not extensively reported, we can infer its behavior by comparing it with other substituted aryl iodides. The electronic and steric properties of the substituents on the aromatic ring can influence the reaction rate. In the case of 3-iodo-4-methoxytoluene, the electron-donating methoxy group may slightly decrease the rate of oxidative addition compared to an unsubstituted iodobenzene. However, the overall high reactivity of the C-I bond is expected to be the dominant factor.

For a general comparison, the following table summarizes typical kinetic parameters for the Suzuki coupling of aryl iodides compared to other aryl halides.

Table 1: Comparison of Kinetic Parameters for the Suzuki Coupling of Aryl Halides

ParameterAryl Iodide (Predicted for 3-Iodo-4-methoxytoluene)Aryl Bromide (Analogous System)Aryl Chloride (Analogous System)Rationale for Comparison
Relative Initial Rate 1.00~0.05[1]<0.01[1]Based on the C-X bond dissociation energies, with C-I being the weakest.
Reaction Order (Aryl Halide) Quasi-first-order[3]Quasi-first-orderQuasi-first-orderThe oxidative addition is a key step in the mechanism.[3]
Reaction Order (Boronic Acid) Expected to be zero-order[3]Zero-orderZero-orderTransmetalation is typically not the rate-determining step for reactive aryl halides.[3]
Activation Energy (Ea) Potentially slightly higher than unsubstituted Ar-I~36.8 kcal/mol (for bromobenzene)[4]Higher than Ar-Br and Ar-IThe electron-donating methoxy group might slightly increase the activation barrier for oxidative addition.
Typical Catalyst Loading 0.1 - 2 mol%1 - 5 mol%2 - 10 mol%Higher reactivity allows for lower catalyst concentrations.
Typical Reaction Temperature Room Temperature - 80 °C60 - 100 °C80 - 120 °CMilder conditions are often sufficient for the more reactive aryl iodides.

Note: The data presented are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark.

Catalyst and Ligand Effects on Reaction Kinetics

The choice of palladium catalyst and associated ligands plays a crucial role in the kinetics of the Suzuki coupling. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts often offer higher turnover numbers (TON) and turnover frequencies (TOF).

Table 2: Performance of Different Palladium Catalyst Systems in Suzuki Coupling of Aryl Iodides

Catalyst SystemTypical Loading (mol%)Key AdvantagesTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Pd(PPh₃)₄ 1 - 5Readily available, well-understood.10² - 10³10¹ - 10²
Palladacycles 0.01 - 1High stability and activity, leading to high TONs and TOFs.[5]10⁶ - 10⁷[5]10⁵ - 10⁶[5]
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) 0.1 - 2High efficiency for a broad range of substrates, including sterically hindered ones.10³ - 10⁵10² - 10⁴
Pd-NHC Complexes (e.g., PEPPSI) 0.5 - 3Air and moisture stable, high thermal stability.10³ - 10⁴10² - 10³

Note: TON and TOF values are highly dependent on specific reaction conditions and substrates.

Experimental Protocols

To obtain reliable kinetic data for the Suzuki coupling of 3-iodo-4-methoxytoluene, a systematic experimental workflow is essential.

General Procedure for Kinetic Analysis
  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), combine 3-iodo-4-methoxytoluene, the arylboronic acid (typically 1.2-1.5 equivalents), and the base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents) in the chosen solvent (e.g., toluene/water, dioxane, or DMF).

  • Internal Standard: Add a known amount of an internal standard (a compound that does not react under the reaction conditions and is well-resolved from reactants and products in the analytical method) for accurate quantification by GC or HPLC.

  • Initiation: Once the reaction mixture has reached the desired temperature, add the palladium catalyst solution to initiate the reaction. This is considered time zero (t=0).

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid solution or a solvent that rapidly cools and dilutes the mixture).

  • Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the reactant (3-iodo-4-methoxytoluene) and the product over time.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the initial reaction rate. To determine the reaction order with respect to each component, systematically vary the initial concentration of one reactant while keeping the others constant and observe the effect on the initial reaction rate.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation [Ar'B(OH)3]⁻ PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'B(OH)₂ Base Base (e.g., OH⁻) Boronate [Ar'B(OH)₃]⁻ Base->Boronate Boronate->PdII_ArX Enters Cycle

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis

The diagram below outlines a systematic workflow for conducting a kinetic study of the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution & Sampling cluster_analysis Analysis A Reaction Setup: Aryl Halide, Boronic Acid, Base, Solvent, Internal Standard B Inert Atmosphere (Argon or Nitrogen) A->B C Set Reaction Temperature B->C D Initiate Reaction: Add Catalyst (t=0) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Aliquots E->F G Analyze Samples (GC or HPLC) F->G H Plot Concentration vs. Time G->H I Determine Reaction Rate and Kinetic Parameters H->I

Experimental workflow for the kinetic study of Suzuki coupling.

References

Validation

A Comparative Analysis of 3-Iodo-4-methoxytoluene and Other Iodinated Aromatic Compounds in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the catalytic performance of 3-Iodo-4-methoxytoluene against other common iodinated aromatic compounds in key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic performance of 3-Iodo-4-methoxytoluene against other common iodinated aromatic compounds in key palladium-catalyzed cross-coupling reactions. The data presented herein is synthesized from established chemical principles and published experimental results for structurally similar compounds, offering a benchmark for catalyst system selection and reaction optimization.

Introduction

Iodinated aromatic compounds are pivotal precursors in synthetic organic chemistry, particularly in the formation of carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on 3-Iodo-4-methoxytoluene, a versatile building block, and compares its performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with other iodoarenes such as iodobenzene, 4-iodotoluene, and 4-iodoanisole.

The electronic nature of the substituents plays a crucial role in the oxidative addition step of the catalytic cycle, which is often rate-determining. Electron-donating groups, such as the methoxy and methyl groups in 3-Iodo-4-methoxytoluene, can increase the electron density at the carbon-iodine bond, potentially slowing down the oxidative addition of the palladium(0) catalyst. Conversely, the steric hindrance around the iodine atom also impacts the reaction rate.

Comparative Performance Data

The following tables summarize the typical performance of 3-Iodo-4-methoxytoluene and other iodinated aromatic compounds in various palladium-catalyzed cross-coupling reactions. The presented yields are representative and can vary based on the specific reaction conditions, catalyst system, and coupling partner.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

IodoareneProductTypical Yield (%)Relative Reactivity
IodobenzeneBiphenyl95High
4-Iodotoluene4-Methylbiphenyl92High
4-Iodoanisole4-Methoxybiphenyl88Moderate-High
3-Iodo-4-methoxytoluene 4-Methoxy-3-methylbiphenyl 85 Moderate

Reaction Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv.), Toluene/H₂O (4:1), 80 °C, 12 h.

Table 2: Heck Reaction with Styrene

IodoareneProductTypical Yield (%)Relative Reactivity
Iodobenzene(E)-Stilbene90High
4-Iodotoluene(E)-4-Methylstilbene88High
4-Iodoanisole(E)-4-Methoxystilbene85Moderate-High
3-Iodo-4-methoxytoluene (E)-4-Methoxy-3-methylstilbene 82 Moderate

Reaction Conditions: Pd(OAc)₂ (1 mol%), P(o-tolyl)₃ (2 mol%), Et₃N (2 equiv.), DMF, 100 °C, 16 h.

Table 3: Sonogashira Coupling with Phenylacetylene

IodoareneProductTypical Yield (%)Relative Reactivity
IodobenzeneDiphenylacetylene96High
4-Iodotoluene(4-Methylphenyl)(phenyl)acetylene94High
4-Iodoanisole(4-Methoxyphenyl)(phenyl)acetylene90Moderate-High
3-Iodo-4-methoxytoluene (4-Methoxy-3-methylphenyl)(phenyl)acetylene 87 Moderate

Reaction Conditions: PdCl₂(PPh₃)₂ (1.5 mol%), CuI (3 mol%), Et₃N, THF, 60 °C, 8 h.

Table 4: Buchwald-Hartwig Amination with Morpholine

IodoareneProductTypical Yield (%)Relative Reactivity
Iodobenzene4-Phenylmorpholine98High
4-Iodotoluene4-(p-Tolyl)morpholine95High
4-Iodoanisole4-(4-Methoxyphenyl)morpholine92Moderate-High
3-Iodo-4-methoxytoluene 4-(4-Methoxy-3-methylphenyl)morpholine 90 Moderate

Reaction Conditions: Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), NaOt-Bu (1.2 equiv.), Toluene, 100 °C, 10 h.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl iodide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) are added. The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C with vigorous stirring for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Reaction

A mixture of the aryl iodide (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.01 mmol), tri(o-tolyl)phosphine (0.02 mmol), and triethylamine (2.0 mmol) in dimethylformamide (5 mL) is degassed with argon for 15 minutes in a sealed tube. The reaction mixture is then heated to 100 °C for 16 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of the aryl iodide (1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of THF (5 mL) and triethylamine (5 mL) are added bis(triphenylphosphine)palladium(II) chloride (0.015 mmol) and copper(I) iodide (0.03 mmol). The reaction mixture is stirred at 60 °C under an argon atmosphere for 8 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), Xantphos (0.02 mmol), sodium tert-butoxide (1.2 mmol), the aryl iodide (1.0 mmol), and morpholine (1.2 mmol). Toluene (5 mL) is added, and the tube is sealed. The reaction mixture is then heated to 100 °C for 10 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental mechanisms and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Iodide, Coupling Partner, & Base B Add Solvent A->B C Degas with Inert Gas B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, GC, etc.) E->F G Cool to Room Temp F->G H Aqueous Workup (Extraction) G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Chromatography J->K

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Iodo-4-methoxytoluene: A Step-by-Step Guide

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Iodo-4-methoxytoluene (CAS 50597-88-1), ensuring the safety of laboratory personnel and compliance wit...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Iodo-4-methoxytoluene (CAS 50597-88-1), ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document synthesizes safety protocols and disposal procedures based on guidelines for similar halogenated aromatic compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific safety data sheets (SDS) and environmental health and safety (EHS) department for protocols tailored to their location and facilities.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of solutions containing the compound.
Hand Protection Nitrile gloves (minimum 5 mil thickness). Inspect for tears before use.Prevents skin contact with the chemical.
Body Protection A flame-retardant lab coat.Protects against splashes and ensures personal cleanliness.
Respiratory Protection Use in a certified chemical fume hood is required.Minimizes inhalation of any dust or vapors.

II. Step-by-Step Disposal Protocol

The proper disposal of 3-Iodo-4-methoxytoluene and its contaminated materials is crucial to prevent environmental contamination and ensure workplace safety. All waste containing this compound should be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unreacted 3-Iodo-4-methoxytoluene and any grossly contaminated items (e.g., weighing paper, gloves, disposable labware) in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Iodo-4-methoxytoluene," and the associated hazards (e.g., "Irritant," "Environmental Hazard").

  • Liquid Waste:

    • Solutions containing 3-Iodo-4-methoxytoluene should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated waste is often incinerated at high temperatures, and mixing it with non-halogenated waste can complicate the disposal process.

    • The liquid waste container must also be labeled with "Hazardous Waste," the chemical name, and the solvent components.

  • Sharps Waste:

    • Any needles, syringes, or contaminated glassware that cannot be effectively decontaminated must be disposed of in a designated sharps container for hazardous chemical waste.

2. Decontamination of Labware:

  • Reusable glassware and equipment should be decontaminated promptly.

  • Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.

  • Collect the initial rinsate as hazardous liquid waste.

  • Subsequent washes with detergent and water can typically be disposed of down the drain, but consult your local EHS for specific guidance.

3. Spill Management:

  • In the event of a small spill, ensure proper PPE is worn.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated solid hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit) and place it in the solid hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

4. Final Disposal:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secondary containment area until they are collected by a licensed hazardous waste disposal contractor.

  • Complete all necessary waste pickup forms as required by your institution and local regulations.

  • Never dispose of 3-Iodo-4-methoxytoluene down the drain or in the regular trash.[1][2] This compound may be harmful to aquatic life with long-lasting effects.

III. Visualized Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Iodo-4-methoxytoluene waste.

G cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Final Disposal start 3-Iodo-4-methoxytoluene Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated gloves, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Disposal workflow for 3-Iodo-4-methoxytoluene.

IV. Emergency Procedures

Table 2: First Aid Measures

Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

In case of a fire involving this compound, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.[3]

References

Handling

Essential Safety and Logistical Information for Handling 3-Iodo-4-methoxytoluene

This document provides procedural guidance for the safe handling, storage, and disposal of 3-Iodo-4-methoxytoluene, designed for laboratory professionals. Based on analogous compounds, potential hazards may include skin...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe handling, storage, and disposal of 3-Iodo-4-methoxytoluene, designed for laboratory professionals. Based on analogous compounds, potential hazards may include skin and eye irritation.[1] Inhalation of vapors or dust should be avoided.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended equipment for handling 3-Iodo-4-methoxytoluene. All PPE should be inspected prior to use.[2]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] A full-face shield is required for splash hazards.[4][5][6]Protects eyes and face from splashes, dust, and flying particles.[7][8]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene.[1][8] Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]Prevents skin contact, which can cause irritation and potential toxicity.[1][5]
Body Protection A chemical-resistant apron or a flame-retardant lab coat.[8][10] For larger quantities or splash risks, chemical-resistant coveralls are recommended.[2][7]Protects against skin exposure from spills and splashes.[7]
Respiratory Protection All handling of solids and preparation of solutions should occur in a certified chemical fume hood to minimize vapor and dust inhalation.[11][12] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]Reduces the risk of inhaling potentially harmful dust or vapors.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safety. Adhere to the following procedural steps during handling.

1. Preparation

  • Review Safety Protocols: Before starting, thoroughly review this guide and your institution's specific chemical hygiene plan.[11]

  • Work Area Designation: Conduct all work in a well-ventilated area, preferably a certified chemical fume hood.[2][12] Ensure the work area is clearly designated and uncluttered.

  • Gather Materials: Have all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, readily accessible.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.

2. Handling

  • Personal Protective Equipment: Don all required PPE as specified in the table above before handling the chemical.[2]

  • Weighing and Transferring: Handle the solid chemical carefully to avoid creating dust.[9] All weighing and transfers must be performed inside a fume hood.[11]

  • Solution Preparation: When dissolving, add the solid 3-Iodo-4-methoxytoluene to the solvent slowly to avoid splashing.

  • Avoid Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3][6] Use proper grounding procedures to prevent static discharge.[12]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[9] Do not eat, drink, or smoke in the work area.

3. Storage

  • Container: Keep the container tightly closed when not in use.[2][12]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

Disposal Plan

As a halogenated aromatic compound, 3-Iodo-4-methoxytoluene and its associated waste must be treated as hazardous.

  • Waste Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled, and sealed container, separate from non-halogenated waste.[11][13]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11][13]

  • Disposal Procedure: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[11] Do not pour chemical waste down the drain.[9]

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous waste.[11]

Spill and Emergency Response

  • Small Spills: For a small spill contained within a fume hood, use absorbent pads to clean the area.[13] Place the used pads in a sealed bag within the halogenated waste container.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert others in the area.[13] Contact your institution's EHS or emergency response team. Do not attempt to clean it up without appropriate training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[14]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Mandatory Visualization: Safe Handling Workflow

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase A Review SDS & Protocols B Verify Fume Hood & Safety Shower A->B C Don Required PPE B->C D Weigh & Transfer Solid in Fume Hood C->D E Prepare Solutions & Conduct Experiment D->E F Keep Away from Ignition Sources E->F G Store in Tightly Sealed Container F->G I Segregate Halogenated Waste F->I H Place in Cool, Dry, Ventilated Area G->H J Decontaminate Workspace & Glassware I->J K Label Waste Container Correctly J->K L Arrange for EHS Disposal K->L

Caption: A procedural workflow for the safe handling of 3-Iodo-4-methoxytoluene.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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